D-Fructose-d-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0 |
InChI Key |
BJHIKXHVCXFQLS-BRYCSXPHSA-N |
Isomeric SMILES |
[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of D-Fructose and its Deuterated Analogue, D-Fructose-d-2
This technical guide provides a comprehensive overview of the core physicochemical properties of D-fructose and its deuterated isotopologue, D-Fructose-d-2. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables, outlines detailed experimental methodologies, and presents visual diagrams of relevant biological pathways and experimental workflows.
Physicochemical Properties
D-fructose is a simple ketonic monosaccharide and a key dietary carbohydrate.[1] Its deuterated analogue, this compound, in which one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in metabolic research and structural analysis. The introduction of deuterium at the C-2 position can influence its metabolic fate and allows for tracing studies using techniques like mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of D-fructose and this compound. Data for this compound is often inferred from closely related deuterated fructose species due to limited availability in literature.
| Property | D-Fructose | This compound (and related deuterated species) |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ (for d-2) |
| Molecular Weight | 180.16 g/mol [2][3] | Approx. 182.17 g/mol (for d-2) |
| Melting Point | 103-105 °C (decomposes)[2][4] | 119-122 °C (decomposes) (for D-Fructose-6,6-d2) |
| Boiling Point | Decomposes before boiling | Decomposes before boiling |
| Specific Optical Rotation ([α]D) | -92° (c=10, H₂O)[5][6] | -92.25° (c=10, H₂O, on dry sub.) (for D(-)-Fructose)[7] |
| Solubility Profile | D-Fructose | This compound (and related deuterated species) |
| Water | Freely soluble (~4000 g/L at 25 °C)[8] | Expected to have similar high solubility in water. |
| Ethanol | Soluble (1 g in 15 ml)[9] | Expected to be soluble. |
| Methanol | Soluble (1 g in 14 ml)[9] | Expected to be soluble. |
| Acetone | Slightly soluble (freely soluble when hot)[9] | Expected to be slightly soluble. |
| Ether | Insoluble[6] | Expected to be insoluble. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are fundamental for quality control, structural elucidation, and metabolic studies.
Determination of Specific Optical Rotation using Polarimetry
Objective: To measure the specific rotation of a this compound solution, which is an intrinsic property of a chiral compound.[10]
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
-
This compound sample
-
Distilled water
Procedure:
-
Solution Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the solution is clear and free of bubbles.[11]
-
Instrument Calibration: Calibrate the polarimeter with a blank solution (distilled water) to set the zero point.
-
Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Angle of Rotation Measurement: Observe the rotation of the plane-polarized light and record the angle of rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed angle of rotation
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the solution in g/mL[12]
-
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isotopic labeling and elucidate the tautomeric distribution of this compound in solution.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
This compound sample
-
Deuterium oxide (D₂O)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in D₂O in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of a signal at the C-2 position compared to non-deuterated fructose would confirm the deuterium labeling. The integration of the remaining proton signals can provide information about the relative abundance of different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) in equilibrium.[13]
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly C-2, will be influenced by the presence of deuterium. This provides further structural confirmation.[14]
-
Data Analysis: Process the NMR data (phasing, baseline correction, and integration) to determine chemical shifts and relative peak areas, which correspond to the populations of different tautomers.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To determine the precise isotopic enrichment and confirm the molecular weight of this compound.
Materials:
-
Mass spectrometer (e.g., LC-MS or GC-MS)
-
Appropriate chromatography system
-
This compound sample
-
High-purity solvents
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. Derivatization may be necessary for GC-MS analysis to increase volatility.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer. For LC-MS, electrospray ionization (ESI) is commonly used for sugars.[15]
-
Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion peak.
-
Data Analysis: Compare the mass-to-charge ratio (m/z) of the molecular ion of the deuterated sample with that of a non-deuterated D-fructose standard. The mass shift will indicate the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.[16]
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic fate of fructose and a typical experimental workflow are provided below using the DOT language for Graphviz.
Fructose Metabolism Pathway
Fructose is primarily metabolized in the liver through a pathway that bypasses the main regulatory step of glycolysis.[17] This distinct metabolic route has significant implications for energy homeostasis and lipid synthesis.[1]
Caption: Fructose metabolism pathway in the liver.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a deuterated sugar like this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Solved Stereochemistry and Optical Rotation Results: Table | Chegg.com [chegg.com]
- 6. chembk.com [chembk.com]
- 7. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Fructose - Wikipedia [en.wikipedia.org]
- 9. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fructolysis - Wikipedia [en.wikipedia.org]
A Technical Guide to Commercially Available D-Fructose-d-2 for Researchers and Drug Development Professionals
Introduction
In the landscape of metabolic research and drug development, the use of stable isotope-labeled compounds is indispensable for tracing the fate of molecules in biological systems. Deuterated compounds, in particular, offer a non-radioactive and sensitive means to probe metabolic pathways. This technical guide focuses on D-Fructose-d-2, a deuterated form of D-fructose, providing a comprehensive overview of its commercially available sources, and its application in experimental settings. This document is intended for researchers, scientists, and drug development professionals who are looking to incorporate this compound into their studies.
Commercially Available this compound and Related Analogs
Several reputable suppliers offer this compound and other deuterated versions of D-fructose. The following table summarizes the quantitative data available from these suppliers to facilitate easy comparison for procurement and experimental design.
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories | D-Fructose (6,6-D₂, 98%) | DLM-1389-PK | 285979-75-1 | 98% | 98% |
| Sigma-Aldrich | D-Fructose-6,6-d2 | 488720 | 285979-75-1 | ≥98 atom % D | ≥99% (CP) |
| MedChemExpress | This compound | HY-112368S1 | Not Specified | Not Specified | Not Specified |
Experimental Protocols: Tracing Fructose Metabolism with Deuterated Analogs
The primary application of this compound is in metabolic studies, particularly for tracing the flux of fructose through various biochemical pathways. A prominent technique highlighted in recent research is Deuterium Metabolic Imaging (DMI).[1][2][3]
Key Experiment: In Vivo Fructose Metabolism Tracking using Deuterium Metabolic Imaging (DMI)
This experimental protocol provides a generalized methodology for an in vivo study in a murine model to track the metabolism of deuterated fructose.
1. Preparation of the Deuterated Fructose Solution:
-
Dissolve [6,6'-²H₂]fructose in a sterile saline solution to the desired concentration (e.g., 1.3 g/kg body weight).[4]
-
Ensure the solution is sterile-filtered before administration.
2. Animal Handling and Administration of the Tracer:
-
House the animal model (e.g., mice) in accordance with institutional guidelines.
-
Administer the prepared deuterated fructose solution via intravenous (IV) bolus injection or slow infusion.[1][2] The choice of administration method will depend on the specific research question. A bolus injection allows for the study of rapid uptake and initial metabolism, while a slow infusion can help in achieving a metabolic steady-state.[5]
3. In Vivo Deuterium Magnetic Resonance Spectroscopy (MRS):
-
Position the subject within a high-field MRI scanner equipped for deuterium imaging.
-
Acquire anatomical reference images to define the region of interest (e.g., the liver).
-
Perform dynamic deuterium MRS to acquire spectra over time. This will allow for the tracking of the deuterated fructose signal and the appearance of its downstream metabolites, such as deuterated water (HDO) and deuterated glucose.[1][2]
4. Data Analysis:
-
Process the acquired MRS data to quantify the signal intensities of the deuterated compounds over time.
-
Analyze the kinetic data to determine the rates of fructose uptake and its conversion to other metabolites.[1][2]
5. Sample Collection and Ex Vivo Analysis (Optional):
-
Following the in vivo imaging, tissues of interest (e.g., liver, tumor) can be harvested.
-
Metabolites can be extracted from the tissues for analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and quantify the abundance of deuterated metabolites.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in fructose metabolism and its experimental investigation, the following diagrams are provided in the DOT language for Graphviz.
Fructose Metabolism Pathway
The metabolism of fructose primarily occurs in the liver. The following diagram illustrates the key steps in the fructolysis pathway.[8][9]
Caption: Simplified diagram of the hepatic fructose metabolism pathway (fructolysis).
Experimental Workflow for Stable Isotope Tracing
The following diagram outlines a typical workflow for a metabolic study using a stable isotope tracer like this compound.[6][7][10]
Caption: A generalized experimental workflow for metabolic studies using stable isotope tracers.
References
- 1. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 3. (ISMRM 2022) Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [archive.ismrm.org]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. embopress.org [embopress.org]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gssiweb.org [gssiweb.org]
- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Metabolic Fate of Deuterated Fructose In Vivo
Disclaimer: This technical guide addresses the metabolic fate of deuterated fructose in vivo. The initial request specified D-Fructose-d-2 (deuterium at the C-2 position). However, a comprehensive review of recent scientific literature reveals a lack of specific in vivo studies for this particular isotopologue. The vast majority of contemporary research, particularly in the field of Deuterium Metabolic Imaging (DMI), utilizes [6,6′-2H2]fructose , where deuterium labels the C-6 position. Therefore, this guide will focus on the well-documented metabolic fate of [6,6′-2H2]fructose to provide a scientifically accurate and data-rich resource. The metabolic pathway of the deuterium label is critically dependent on its position; thus, the fate described herein is specific to the C-6 labeling.
Introduction
Fructose is a monosaccharide that is increasingly prevalent in Western diets. Unlike glucose, its metabolism is primarily initiated in the liver and is not directly regulated by insulin.[1] This unique metabolic route has significant implications for energy homeostasis, de novo lipogenesis, and the development of metabolic diseases.[2][3] Stable isotope tracing, using molecules like deuterated fructose, is a powerful technique to non-invasively monitor metabolic fluxes in real-time.[4] Deuterium (2H), a stable isotope of hydrogen, can be incorporated into fructose and its downstream metabolites, which can then be detected and quantified using techniques such as Deuterium Metabolic Imaging (DMI), a specialized form of Magnetic Resonance Spectroscopy (MRS).[4][5][6] This guide provides a detailed overview of the in vivo metabolic fate of [6,6′-2H2]fructose, summarizing key quantitative data, experimental procedures, and metabolic pathways.
Fructose Absorption and Hepatic First-Pass Metabolism
Upon ingestion, fructose is absorbed in the small intestine primarily via the GLUT5 transporter.[1] It is then transported through the portal vein to the liver, which extracts and metabolizes the majority of the fructose load in a "first-pass" effect.[7] In the liver, fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase, KHK) to fructose-1-phosphate (F1P).[1] This step traps fructose inside hepatocytes. F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P).[1]
These two triose phosphates, DHAP and G3P, are intermediates in the glycolytic pathway and can proceed through several metabolic routes:
-
Glycolysis: Further metabolism to pyruvate, which can enter the TCA cycle for oxidation or be converted to lactate.
-
Gluconeogenesis: Conversion to glucose, which can be released into the circulation or stored as glycogen.
-
De Novo Lipogenesis (DNL): Conversion to acetyl-CoA and then to fatty acids and triglycerides.
Recent studies using DMI with [6,6′-2H2]fructose have demonstrated a higher initial uptake and faster turnover of fructose in the liver compared to glucose.[6]
Quantitative Metabolic Data
Stable isotope tracer studies have provided quantitative insights into the fate of dietary fructose. The data below is compiled from studies using both 13C and 2H labeled fructose in humans and animal models.
General Fructose Disposal in Humans
This table summarizes the overall fate of an oral fructose dose in humans within the first few hours post-ingestion, based on a review of multiple isotopic tracer studies.
| Metabolic Fate | Percentage of Ingested Fructose Dose (Mean ± SD) | Time Frame (hours) | Subject Condition | Citation |
| Oxidation to CO2 | 45.0% ± 10.7% | 3 - 6 | Non-exercising | [8][9][10] |
| Oxidation to CO2 | 45.8% ± 7.3% | 2 - 3 | Exercising | [8][9] |
| Conversion to Glucose | 41.0% ± 10.5% | 3 - 6 | Mixed | [8][9][10] |
| Conversion to Lactate | ~25% | < 6 | Mixed | [8][9] |
| Direct Conversion to Plasma Triglycerides | < 1% | < 6 | Mixed | [8][9] |
Comparative Hepatic Uptake and Turnover ([6,6′-2H2]fructose vs. [6,6′-2H2]glucose)
The following data from DMI studies in mice highlights the differences in hepatic metabolism between fructose and glucose.
| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Administration | Citation |
| Initial Hepatic Concentration | ~35 mM | ~15 mM | IV Bolus Injection | [11] |
| Initial Uptake Rate | > 2-fold higher | Baseline | IV Bolus Injection | [6] |
| Initial Decay Rate | ~2.5-fold faster | Baseline | IV Bolus Injection | [6] |
| Rate of Deuterated Water (HDO) Production | Faster increase | Slower increase | IV Bolus & Slow Infusion | [5][6][12] |
Metabolic Pathways and Fate of the 2H Label
The deuterium atoms on C-6 of [6,6′-2H2]fructose serve as tracers that can be followed through subsequent metabolic transformations.
Fructolysis and Glycolysis
-
[6,6′-2H2]fructose is converted to F1P and then cleaved into DHAP and glyceraldehyde.
-
The C-6 of fructose becomes the C-3 of glyceraldehyde. The deuterium label is therefore retained on C-3, forming [3,3′-2H2]glyceraldehyde .
-
This is phosphorylated to [3,3′-2H2]glyceraldehyde-3-phosphate (G3P) .
-
DHAP is isomerized to G3P.
-
The labeled G3P proceeds through glycolysis, leading to the formation of [3,3′-2H2]pyruvate and subsequently [3,3′-2H2]lactate .
-
Pyruvate can enter the mitochondria and be converted to [2,2′-2H2]acetyl-CoA .
TCA Cycle and Related Pathways
-
[2,2′-2H2]acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle. The deuterium can be incorporated into TCA intermediates.
-
Studies have successfully detected 2H-labeled glutamate/glutamine (Glx), which are in equilibrium with the TCA cycle intermediate α-ketoglutarate.[4][13] This demonstrates the entry of fructose-derived carbons into the TCA cycle for oxidative metabolism.
-
Deuterium can also be lost to the body water pool in the form of deuterated water (HDO) at several enzymatic steps, including within the TCA cycle. The rate of HDO production is a robust measure of overall metabolic activity.[4][5]
The diagram below illustrates the metabolic pathway for [6,6′-2H2]fructose.
Caption: Metabolic pathway of [6,6′-²H₂]fructose in the liver.
Experimental Protocols
The following section outlines a typical methodology for an in vivo deuterated fructose tracing study using DMI, based on protocols described in recent literature.[4][5][6][13]
Animal Models and Preparation
-
Species: Male C57BL/6 mice are commonly used.
-
Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Preparation: Mice are typically fasted for 4-6 hours before the experiment to achieve a baseline metabolic state. Anesthesia (e.g., isoflurane) is administered and maintained throughout the imaging procedure. A tail-vein catheter is placed for intravenous administration of the deuterated substrate.
Deuterated Substrate Administration
-
Substrate: [6,6′-2H2]fructose is dissolved in saline to a specific concentration.
-
Administration Route: Intravenous (IV) administration is common to bypass intestinal absorption and directly study hepatic metabolism.
-
Dosing Regimens:
Deuterium Metabolic Imaging (DMI)
-
Equipment: A high-field MRI scanner (e.g., 9.4 T) equipped with a dual-tuned 1H/2H coil is required.[13]
-
Data Acquisition:
-
Anatomical 1H images are acquired to position the voxel of interest over the liver.
-
Dynamic 2H MR spectra are acquired continuously before, during, and after the administration of the deuterated fructose.
-
-
Data Analysis: The resulting spectra are processed to identify and quantify the peaks corresponding to the deuterated substrate ([2H]fructose/glucose), deuterated water (HDO), and other metabolites like [2H]Glx. The signal intensity of each peak over time is used to determine metabolic rates and fluxes.[4]
The diagram below outlines a typical experimental workflow for a DMI study.
Caption: Experimental workflow for a Deuterium Metabolic Imaging (DMI) study.
Conclusion
The use of [6,6′-2H2]fructose as a metabolic tracer, particularly when coupled with Deuterium Metabolic Imaging, provides a powerful, non-invasive window into the in vivo fate of dietary fructose. The key findings from these studies are:
-
Fructose is taken up and metabolized by the liver more rapidly than glucose.
-
The primary metabolic fates of fructose carbons are oxidation, conversion to glucose, and conversion to lactate.
-
Fructose-derived carbons readily enter the TCA cycle, contributing to oxidative metabolism.
-
The production of deuterated water (HDO) from deuterated fructose serves as a robust indicator of overall metabolic flux.
This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and key quantitative outcomes related to the in vivo tracing of deuterated fructose metabolism. This knowledge is crucial for investigating the role of fructose in health and disease and for developing therapeutic strategies targeting metabolic disorders.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 6. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 9. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of D-Fructose-d-2: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of isotopically labeled compounds like D-Fructose-d-2 is paramount for ensuring experimental integrity and the quality of therapeutic candidates. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage protocols, and methodologies for its assessment.
The inherent stability of this compound is comparable to its non-deuterated counterpart, D-Fructose. Deuterium labeling does not significantly alter the fundamental chemical properties that dictate its stability. Therefore, data from D-Fructose safety data sheets (SDS) provide a reliable foundation for handling and storage protocols. The material is generally stable under normal ambient and anticipated laboratory and storage conditions.[1][2] However, specific environmental factors can influence its degradation over time.
Quantitative Stability and Storage Parameters
To ensure the long-term integrity of this compound, adherence to recommended storage conditions is crucial. The following table summarizes the key parameters derived from safety data sheets for D-Fructose, which are directly applicable to its deuterated form.
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | 15 – 25 °C | [1][2][3] |
| Storage Environment | Store in a dry place. Keep containers tightly closed. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents. | [1][2][5] |
| Conditions to Avoid | Keep away from heat. Avoid dust formation. | [1][2][3][5] |
| Decomposition Temperature | >103 °C | [1][2] |
| Light and Moisture | Store away from light and moisture. | [6] |
Experimental Protocol for Stability Assessment
While specific stability studies on this compound are not extensively published, a robust assessment can be conducted using established methodologies for carbohydrate stability testing. The following protocol outlines a comprehensive approach.
Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.
Materials:
-
This compound (of known purity)
-
Controlled environment chambers (for temperature and humidity)
-
Light exposure chamber (with controlled UV and visible light)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering), Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer, Karl Fischer titrator.
-
Inert sample containers.
Methodology:
-
Initial Characterization:
-
Perform a complete initial analysis of the this compound sample to establish baseline data. This should include:
-
Purity assay by HPLC.
-
Identification and characterization of any impurities by MS and NMR.
-
Water content determination by Karl Fischer titration.
-
Physical appearance (color, form).
-
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into inert containers.
-
Place the samples in controlled environment chambers under the following conditions (based on ICH guidelines):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a control sample wrapped in aluminum foil to exclude light.
-
-
-
Time Points for Analysis:
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Photostability: At the end of the light exposure period.
-
-
Analytical Testing:
-
At each time point, retrieve a sample from each storage condition.
-
Perform the same analytical tests as in the initial characterization:
-
HPLC for purity and detection of degradation products.
-
MS and NMR to identify and quantify any significant degradation products.
-
Water content.
-
Physical appearance.
-
-
-
Data Analysis:
-
Compare the results at each time point to the initial baseline data.
-
Quantify the decrease in this compound purity and the increase in any degradation products.
-
Determine the rate of degradation under each storage condition.
-
Establish a re-test date or shelf life based on the stability data.
-
Visualizing Workflows and Pathways
To further elucidate the processes involved in ensuring and understanding the stability of this compound, the following diagrams illustrate a typical stability testing workflow and potential degradation pathways.
Degradation Pathways
The primary degradation pathways for this compound, similar to unlabeled fructose, are through caramelization and the Maillard reaction.
-
Caramelization: This process occurs when sugars are heated to high temperatures, leading to a complex series of dehydration, fragmentation, and polymerization reactions. This results in the formation of various colored and flavored compounds. The decomposition temperature of D-Fructose is noted to be above 103 °C.[1][2]
-
Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars, like fructose, and amino acids. It is a complex cascade of reactions that can lead to the formation of a wide array of products, including pigments (melanoidins) and flavor compounds. This reaction can occur even at room temperature over extended periods.
References
Isotopic Enrichment of D-Fructose at the C-2 Position: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isotopic enrichment of D-fructose with deuterium at the C-2 position (D-Fructose-d-2). Deuterated fructose is a valuable tool in metabolic research and drug development, enabling the tracing of metabolic pathways and the study of enzyme kinetics without altering the molecule's fundamental chemical properties. This document outlines the primary chemical and enzymatic approaches for achieving this specific isotopic labeling, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes.
Introduction
D-Fructose, a key monosaccharide in cellular metabolism, plays a central role in various physiological and pathological processes. The ability to track the fate of fructose in vivo and in vitro is crucial for understanding its metabolic pathways and the mechanisms of associated diseases. Isotopic labeling, particularly with deuterium, offers a non-invasive and powerful method for such investigations. Specifically, labeling at the C-2 position is of significant interest as this position is directly involved in the isomerization of glucose and fructose, a pivotal step in glycolysis and gluconeogenesis.
This guide focuses on two principal strategies for the synthesis of this compound:
-
Base-Catalyzed Isomerization of D-Glucose in a Deuterated Solvent: This chemical approach leverages the Lobry de Bruyn-Alberda van Ekenstein transformation, where the isomerization of D-glucose to D-fructose proceeds through an enediol intermediate. By conducting this reaction in a deuterium-rich environment, such as deuterium oxide (D₂O), deuterium can be incorporated at the C-2 position.
-
Enzymatic Isomerization using Glucose-6-Phosphate Isomerase (GPI): This biocatalytic method utilizes the enzyme Glucose-6-Phosphate Isomerase, which naturally interconverts glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). The enzymatic mechanism involves the exchange of a proton at the C-2 position of G6P with the solvent, allowing for deuterium incorporation when the reaction is performed in D₂O.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Base-Catalyzed Isomerization | Enzymatic Isomerization (GPI) |
| Starting Material | D-Glucose | D-Glucose-6-Phosphate |
| Deuterium Source | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |
| Typical Yield of Fructose | ~30-35% | High (equilibrium-dependent) |
| Isotopic Purity | Variable, depends on reaction conditions | High, enzyme-specific |
| Key Reaction Conditions | Basic pH (e.g., Ca(OH)₂, amines), 80-120°C | Physiological pH, near room temperature |
| Byproducts | D-Mannose, degradation products | Minimal byproducts |
| Purification | Chromatographic separation required | Relatively straightforward |
Table 2: Spectroscopic Data for this compound Characterization
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Disappearance or significant reduction of the proton signal corresponding to the H-2 position of D-fructose.[1] |
| ²H NMR | Appearance of a signal corresponding to the deuterium at the C-2 position. |
| ¹³C NMR | The carbon signal for C-2 will show a characteristic splitting pattern (if coupled to deuterium) and a slight upfield shift (isotope shift).[2] |
| Mass Spectrometry (GC-MS or LC-MS) | An increase in the molecular weight of fructose by one mass unit (or more, depending on the degree of deuteration). Fragmentation patterns will show shifts in fragment ions containing the C-2 position.[3][4] |
Experimental Protocols
Method 1: Base-Catalyzed Isomerization of D-Glucose
This protocol describes a general procedure for the synthesis of this compound via base-catalyzed isomerization of D-glucose in deuterium oxide.
Materials:
-
D-Glucose
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
A suitable base catalyst (e.g., calcium hydroxide, sodium carbonate, or an organic amine like spermine)[5][6]
-
Ion-exchange resin for purification
-
High-Performance Liquid Chromatography (HPLC) system for separation and analysis
Procedure:
-
Dissolve D-glucose in D₂O to a desired concentration (e.g., 1 M).
-
Add the base catalyst to the solution. The concentration of the base will need to be optimized depending on the chosen catalyst to achieve a pH in the range of 9.5-11.5.[7]
-
Heat the reaction mixture to a temperature between 80°C and 120°C.[5] The reaction time will vary depending on the temperature and catalyst but can range from minutes to several hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the composition of the mixture using HPLC. The goal is to maximize the yield of fructose while minimizing the formation of degradation products.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding an appropriate acid or by using a cation exchange resin.
-
Remove the catalyst (if heterogeneous) by filtration.
-
Purify the D-fructose from the remaining D-glucose and any byproducts using preparative HPLC or column chromatography with a suitable stationary phase (e.g., an anion exchange resin in the bisulfite form).
-
Lyophilize the collected fructose fractions to obtain the solid this compound.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the isotopic enrichment at the C-2 position.
Method 2: Enzymatic Isomerization using Glucose-6-Phosphate Isomerase (GPI)
This protocol outlines the enzymatic synthesis of this compound-phosphate, which can be subsequently dephosphorylated to yield this compound.
Materials:
-
D-Glucose-6-phosphate (G6P)
-
Glucose-6-Phosphate Isomerase (PGI/GPI) from a commercial source (e.g., yeast)[8]
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer) prepared in D₂O, pH adjusted to the optimal range for the enzyme (typically around 7.5-8.5).
-
Alkaline phosphatase for dephosphorylation.
-
Ion-exchange resins for purification.
Procedure:
-
Dissolve D-glucose-6-phosphate in the D₂O-based buffer.
-
Add Glucose-6-Phosphate Isomerase to the solution. The amount of enzyme will depend on its specific activity and the desired reaction rate.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C). The reaction is reversible and will proceed towards equilibrium.[9][10]
-
The progress of the isomerization can be monitored by assaying for the formation of fructose-6-phosphate.
-
Once equilibrium is reached, the reaction can be stopped by heat inactivation of the enzyme or by adding a denaturing agent.
-
To obtain this compound, the resulting fructose-6-phosphate needs to be dephosphorylated. This can be achieved by adding alkaline phosphatase to the reaction mixture and incubating under its optimal conditions.
-
Purify the resulting D-fructose from the reaction mixture, which will contain remaining glucose-6-phosphate, inorganic phosphate, and the enzymes. This can be accomplished using a combination of anion and cation exchange chromatography.
-
Lyophilize the purified fructose fractions to obtain solid this compound.
-
Confirm the structure and isotopic labeling of the final product using NMR and mass spectrometry.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Chemical synthesis of this compound via a base-catalyzed enediol intermediate in D₂O.
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Conclusion
The isotopic enrichment of D-fructose at the C-2 position provides a powerful tool for metabolic research. Both base-catalyzed chemical isomerization and enzymatic methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the desired isotopic purity, yield, and the scale of the synthesis. The base-catalyzed method is simpler in terms of initial setup but may lead to a mixture of products requiring extensive purification. The enzymatic approach offers higher specificity and milder reaction conditions, potentially leading to a purer product, though it requires the handling of enzymes and an additional dephosphorylation step. Careful characterization using NMR and mass spectrometry is essential to confirm the successful and specific incorporation of deuterium at the C-2 position.
References
- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoglucoisomerase-catalyzed interconversion of hexose phosphates: isotopic discrimination between hydrogen and deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose-6-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Natural Abundance of Deuterium in Fructose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium, a stable isotope of hydrogen, is naturally present in all organic molecules, including fructose. The natural abundance of deuterium in fructose is not uniform and varies depending on the botanical origin of the sugar, specifically the photosynthetic pathway (C3, C4, or CAM) of the source plant, as well as geographical factors. This variation provides a unique isotopic fingerprint that is primarily utilized for authenticity testing of food products. While the deliberate incorporation of deuterium into drug molecules is a recognized strategy in pharmaceutical development to favorably alter pharmacokinetics through the kinetic isotope effect, there is currently limited direct evidence to suggest that the subtle variations in the natural abundance of deuterium in fructose significantly impact cellular signaling pathways or are a primary consideration in drug design. This guide provides a comprehensive overview of the natural deuterium abundance in fructose, the analytical methods used for its determination, and the current understanding of its relevance in metabolic studies and drug development.
Natural Abundance of Deuterium in Fructose
The natural abundance of deuterium (²H) is approximately 0.0156% of all hydrogen atoms. In organic molecules like fructose, this abundance can vary due to isotopic fractionation during biochemical reactions. The primary factor influencing the deuterium content of fructose is the photosynthetic pathway of the source plant.
Table 1: Typical Natural Deuterium Abundance in Sugars from Different Photosynthetic Pathways
| Photosynthetic Pathway | Plant Examples | Typical (D/H) Ratio Characteristics |
| C3 | Sugar beet, orange, grape, apple, pear | Generally lower deuterium content compared to C4 and CAM plants. |
| C4 | Maize (corn), sugarcane | Higher deuterium content compared to C3 plants. |
| CAM (Crassulacean Acid Metabolism) | Pineapple, agave | Distinctly higher deuterium/hydrogen (D/H) ratios compared to C3 and C4 plants.[1] |
Note: Specific quantitative δD values for fructose from a wide range of botanical and geographical origins are not extensively tabulated in publicly available literature. The data is often proprietary to authentication databases.
The geographical origin also influences the deuterium content of fructose, primarily through the isotopic composition of local precipitation, which is taken up by the plant.
Experimental Protocols for Determining Deuterium Abundance in Fructose
The analysis of the natural abundance of deuterium in fructose, particularly at specific molecular positions, requires specialized analytical techniques.
Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR®)
SNIF-NMR® is a powerful technique for determining the site-specific distribution of deuterium in a molecule. For sugars like fructose, direct analysis is challenging. Therefore, the sugar is typically fermented to ethanol, which preserves the isotopic signature. The deuterium distribution in the resulting ethanol is then analyzed.[][3][4] This is an official AOAC method for detecting the adulteration of fruit juices.[][5]
Experimental Workflow for SNIF-NMR® Analysis of Fructose (via Ethanol)
Detailed Protocol Outline:
-
Sample Preparation: A known quantity of the fructose-containing sample (e.g., fruit juice, honey) is diluted.
-
Fermentation: The sample is fermented to ethanol using a specific yeast strain under controlled conditions to ensure complete and non-fractionating conversion of sugars to ethanol.
-
Distillation: The ethanol is quantitatively distilled from the fermentation mixture.
-
NMR Analysis: The purified ethanol is analyzed by high-field ²H-NMR spectroscopy. A fluorine-containing compound is often used as an internal lock.
-
Data Analysis: The signals corresponding to the different hydrogen positions in the ethanol molecule are integrated, and the site-specific (D/H) ratios are calculated.[][4]
Isotope Ratio Mass Spectrometry (IRMS)
IRMS measures the bulk D/H ratio of a sample. For fructose analysis, the sample must be combusted or pyrolyzed to convert the hydrogen into hydrogen gas (H₂).
Experimental Workflow for IRMS Analysis of Fructose
Detailed Protocol Outline:
-
Fructose Isolation: Fructose is isolated from the sample matrix, for example, by high-performance liquid chromatography (HPLC).
-
Sample Drying: The isolated fructose is thoroughly dried to remove any water, which would interfere with the analysis.[6]
-
Sample Weighing: A precise amount of the dried fructose is weighed into a silver capsule.
-
Pyrolysis: The capsule is dropped into a high-temperature reactor (typically >1400 °C), where the fructose is pyrolyzed, and the hydrogen is converted to H₂ gas.
-
Mass Spectrometry: The H₂ gas is introduced into the isotope ratio mass spectrometer, and the ratio of ²H¹H to ¹H₂ is measured.
-
Data Reporting: The results are reported in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the positional deuterium enrichment in fructose, although it is more commonly used for samples that have been artificially labeled with deuterium. The fructose must first be derivatized to make it volatile.
Detailed Protocol Outline for Derivatization and GC-MS Analysis:
-
Derivatization: Fructose is converted to a volatile derivative, such as an O-methyloxime acetate. This involves a two-step reaction:
-
GC Separation: The derivatized fructose is injected into a gas chromatograph, where it is separated from other components. A typical GC program would involve a temperature ramp to ensure good separation.
-
Mass Spectrometry: The separated derivative is ionized (e.g., by electron impact), and the mass-to-charge ratios of the resulting fragments are measured. The fragmentation pattern can provide information about the location of deuterium atoms within the molecule.[7][8]
Relevance to Metabolic Pathways and Drug Development
The primary application of natural deuterium abundance in fructose is in food authenticity and origin verification.[3][4] Its direct role in modulating metabolic pathways and in drug development is less established.
Metabolic Pathways
Fructose is primarily metabolized in the liver via the fructose-1-phosphate pathway. While studies using artificially deuterated fructose have been instrumental in tracing its metabolic fate, there is limited evidence to suggest that the natural variation in deuterium content significantly alters the kinetics of these pathways.[9][10] Any such effects would be due to the kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond. However, the low natural abundance of deuterium means that the vast majority of fructose molecules contain only protium at any given position, and the overall metabolic rate is unlikely to be significantly affected.
Fructose Metabolism Overview
Drug Development
The use of deuterium in drug development is a well-established strategy known as "deuteration" or the "deuterium switch."[6][11][12] This involves selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability in a drug molecule. This can slow down the rate of metabolism, leading to:
-
Reduced formation of potentially toxic metabolites.
However, this approach uses highly enriched deuterated compounds and is distinct from considering the natural abundance of deuterium in a dietary component like fructose. There is no substantial evidence to suggest that the natural deuterium content of fructose in a patient's diet would have a clinically relevant impact on the metabolism or efficacy of a co-administered drug.
Logical Relationship in Drug Deuteration
Conclusion and Future Perspectives
The natural abundance of deuterium in fructose is a valuable tool for determining the botanical and geographical origin of fructose-containing products, thereby playing a significant role in food authenticity and quality control. The analytical techniques of SNIF-NMR®, IRMS, and GC-MS are central to these applications.
For researchers in drug development and metabolic science, while the principle of the kinetic isotope effect is powerfully leveraged through the use of artificially deuterated compounds, the influence of natural deuterium abundance in dietary fructose on metabolic pathways and drug action remains an area with limited direct evidence. Future research could explore whether subtle, long-term dietary differences in natural deuterium intake could have cumulative effects on metabolic phenotypes or drug responses, although such effects are currently speculative. For now, the primary relevance of the natural deuterium abundance in fructose for this audience lies in its application as a tracer for metabolic studies and as a gold standard for authenticity verification.
References
- 1. Isotope ratios of cellulose from plants having different photosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20 Foods High in Fructose: Fruits, Vegetables, Drinks, and Sweeteners [loseit.com]
- 9. foodstandards.gov.scot [foodstandards.gov.scot]
- 10. Natural abundance kinetic isotope effects: expt. vs theory. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Navigating the Safety Profile of D-Fructose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling guidelines for D-Fructose, a monosaccharide commonly used in research and pharmaceutical development. This document synthesizes critical safety data, outlines detailed experimental protocols for toxicity assessment, and illustrates key metabolic pathways to ensure safe laboratory practices and inform risk assessment.
Hazard Identification and Classification
D-Fructose is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is a white crystalline powder that is odorless and freely soluble in water.[3] While it has a low hazard profile, proper handling is essential to minimize any potential risks in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Melting Point | 103 - 105 °C | [3] |
| Solubility | Freely soluble in water | [3] |
| pH | 5-7 (1.8% solution @ 25°C) | [5] |
Toxicological Data
| Test | Result | Reference |
| Acute Oral Toxicity (Rat) | LD50: 6450 mg/kg | [3] |
| Skin Corrosion/Irritation | Not classified as an irritant | [1] |
| Serious Eye Damage/Irritation | Not classified as an irritant | [1] |
| Respiratory or Skin Sensitization | Not classified as a sensitizer | [1] |
| Germ Cell Mutagenicity | Not classified as a mutagen | [1] |
| Carcinogenicity | Not classified as a carcinogen | [1][2] |
| Reproductive Toxicity | Not classified as a reproductive toxicant | [1] |
Safe Handling and Storage
2.1. Personal Protective Equipment (PPE)
While D-Fructose has a low toxicity profile, adherence to standard laboratory safety practices is recommended to prevent unnecessary exposure.
| PPE | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or goggles are recommended.[5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6] |
| Respiratory Protection | Under normal use conditions where dust is not generated, respiratory protection is not required. If dust is generated, a NIOSH-approved respirator for dusts should be used.[5] |
2.2. Handling and Storage
| Aspect | Guideline |
| Handling | Avoid generating dust.[5] Ensure adequate ventilation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 15-25°C.[1] |
| Incompatibilities | Avoid strong oxidizing agents.[7] |
Emergency Procedures
3.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms occur, seek medical attention.[2] |
| Skin Contact | Wash off with soap and plenty of water.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if you feel unwell.[2] |
3.2. Fire-Fighting Measures
D-Fructose is combustible.[7] In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus.[4]
3.3. Accidental Release Measures
For spills, sweep up the material and place it in a suitable, closed container for disposal.[7] Avoid generating dust. Ensure adequate ventilation.
Experimental Protocols for Safety Assessment
The following are summaries of standard OECD guidelines for assessing the acute toxicity and mutagenicity of a substance like D-Fructose.
4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the acute oral toxicity of a substance.[8]
-
Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level.[8] The outcome of this first step (mortality or survival) determines the next dosing level.[9]
-
Procedure:
-
Healthy, young adult rats are acclimatized to the laboratory conditions.
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.[10]
-
The starting dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[10]
-
Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.[11]
-
A gross necropsy is performed on all animals at the end of the observation period.[11]
-
-
Evaluation: The results allow for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[12]
4.2. Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[13][14]
-
Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner to observe for skin reactions.[15]
-
Procedure:
-
A small area of the animal's fur is clipped.
-
The test substance is applied to a small patch of skin and covered with a gauze patch.[15]
-
The patch is left in place for a specified period (typically 4 hours).[16]
-
After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[16]
-
The skin reactions are scored according to a standardized grading scale.[15]
-
-
Evaluation: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[14]
4.3. Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This test evaluates the potential of a substance to cause eye irritation or damage.[17]
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[9]
-
Procedure:
-
A single dose of the substance is applied into the eye.[18]
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[9]
-
Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored using a standardized scale.[19]
-
The use of analgesics and anesthetics is recommended to minimize animal distress.[18]
-
-
Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.[20]
4.4. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Test Guideline 471
This in vitro test is used to assess the mutagenic potential of a substance.[21]
-
Principle: The test uses specific strains of bacteria (e.g., Salmonella typhimurium) that are unable to synthesize the amino acid histidine.[22] The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[22]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[22]
-
The treated bacteria are plated on a minimal agar medium lacking histidine.[23]
-
The plates are incubated for 48-72 hours.[22]
-
The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.[23]
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[24]
Metabolic Pathways of D-Fructose
Understanding the metabolic fate of D-Fructose is crucial for assessing its biological activity and potential for toxicity. Fructose metabolism primarily occurs in the liver and bypasses a key regulatory step in glycolysis.
The diagram above illustrates how fructose enters the glycolytic pathway. In the liver, it is rapidly phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, bypassing the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[25][26]
This workflow diagram outlines the logical progression for evaluating the safety of a chemical substance like D-Fructose, starting from the substance itself and proceeding through various toxicity and mutagenicity tests to arrive at a hazard classification.
Conclusion
D-Fructose is a substance with a low acute toxicity profile and is not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to ensure a safe working environment. The experimental protocols and metabolic pathway information provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with D-Fructose, enabling them to conduct their work safely and with a thorough understanding of its biological context.
References
- 1. carlroth.com [carlroth.com]
- 2. ecacs.ca [ecacs.ca]
- 3. fishersci.com [fishersci.com]
- 4. uprm.edu [uprm.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. sdfine.com [sdfine.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. microbenotes.com [microbenotes.com]
Methodological & Application
Application Notes and Protocols for Glycolytic Flux Analysis Using D-Fructose-d-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolysis, a fundamental metabolic pathway, is often dysregulated in various diseases, including cancer and metabolic syndrome. The analysis of metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer. Stable isotope tracing is a powerful technique to elucidate these fluxes. D-Fructose, labeled with deuterium at the second carbon position (D-Fructose-d-2), serves as a valuable tracer to investigate the intricacies of fructose metabolism and its entry into the glycolytic pathway.
Fructose metabolism, or fructolysis, primarily occurs in the liver, intestine, and kidneys.[1] Unlike glucose, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase-1 (PFK-1), thus bypassing a major control point.[2] This has significant implications for cellular metabolism, particularly in disease states. Understanding the flux of fructose through glycolysis is crucial for developing therapeutic strategies targeting metabolic disorders. These application notes provide a detailed protocol for using this compound to analyze glycolytic flux in a research setting.
Principle of the Method
The use of this compound for flux analysis relies on the principles of stable isotope tracing. Cells are cultured in a medium where a known portion of the primary carbohydrate source is replaced with this compound. The deuterated fructose is taken up by the cells and metabolized. The deuterium label is incorporated into downstream metabolites of fructolysis and glycolysis. By measuring the isotopic enrichment in these metabolites using mass spectrometry, it is possible to determine the relative contribution of fructose to these pathways.
The deuterium atom on the second carbon of fructose has a specific metabolic fate. Fructose is first phosphorylated to fructose-1-phosphate by fructokinase. Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis. The deuterium label from this compound will be retained on DHAP and subsequently on G3P, and will be incorporated into downstream metabolites such as pyruvate and lactate. This allows for the tracing of fructose-derived carbons through lower glycolysis.
Applications
The analysis of glycolytic flux using this compound has several important applications in research and drug development:
-
Elucidating Fructose Metabolism in Disease: This method can be used to study how fructose metabolism is altered in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer.
-
Drug Discovery and Development: It provides a tool to screen for and characterize the mechanism of action of drugs that target fructose metabolism or glycolysis. By measuring changes in flux in response to a compound, researchers can assess its efficacy and target engagement.
-
Understanding Fundamental Biology: This technique can be applied to investigate the regulation of glycolysis and its interplay with other metabolic pathways in various cell types and under different physiological conditions.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of metabolite extraction. Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Preparation of Labeling Medium: Prepare a glucose-free and fructose-free DMEM. Supplement this medium with dialyzed FBS to minimize the presence of unlabeled hexoses. Prepare the labeling medium by adding a known concentration of unlabeled glucose and this compound. A common starting point is a 1:1 ratio of glucose to fructose (e.g., 5 mM glucose and 5 mM this compound).
-
Isotope Labeling:
-
Once cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a specific duration to allow for the incorporation of the label. The labeling time should be optimized for the specific cell line and experimental question, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.
-
Metabolite Extraction
-
Quenching Metabolism: After the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions.
-
Place the 6-well plate on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
-
Protein and Debris Removal:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
-
Sample Drying:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography method, such as 50% acetonitrile.
-
Chromatographic Separation: Separate the glycolytic intermediates using a liquid chromatography (LC) system. A common method is Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low acetonitrile concentration.
-
-
Mass Spectrometry Detection: Detect the metabolites using a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of glycolytic intermediates. The specific precursor and product ion pairs for each metabolite and their deuterated isotopologues need to be determined.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its deuterated isotopologues.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment or mole percent enrichment (MPE) for each metabolite to determine the extent of label incorporation.
-
Data Presentation
Quantitative data from flux analysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Fractional Enrichment of Glycolytic Intermediates after this compound Labeling
| Metabolite | Time Point 1 (e.g., 4h) MPE (%) | Time Point 2 (e.g., 24h) MPE (%) |
| Fructose-1-phosphate | 45.2 ± 3.1 | 48.5 ± 2.5 |
| Dihydroxyacetone phosphate (DHAP) | 30.1 ± 2.5 | 35.8 ± 2.1 |
| Glyceraldehyde-3-phosphate (G3P) | 28.9 ± 2.2 | 34.2 ± 1.9 |
| 3-Phosphoglycerate | 15.6 ± 1.8 | 20.3 ± 1.5 |
| Phosphoenolpyruvate (PEP) | 14.8 ± 1.7 | 19.5 ± 1.4 |
| Pyruvate | 10.2 ± 1.1 | 15.7 ± 1.2 |
| Lactate | 12.5 ± 1.3 | 18.1 ± 1.6 |
MPE (Mole Percent Enrichment) is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite. Data are presented as mean ± standard deviation from triplicate experiments. (Note: This is illustrative data based on expected labeling patterns. Actual results will vary depending on the experimental conditions.)
Table 2: Relative Flux Contribution of Fructose to Glycolysis
| Parameter | Control Cells | Drug-Treated Cells |
| Relative Fructose Contribution to Pyruvate (%) | 10.2 | 5.1 |
| Relative Fructose Contribution to Lactate (%) | 12.5 | 6.3 |
Relative contribution is calculated based on the fractional enrichment of the final glycolytic products. (Note: This is illustrative data.)
Visualizations
Caption: Metabolic pathway of this compound entering glycolysis.
Caption: Experimental workflow for this compound flux analysis.
References
Application Notes: Tracing Fructose Metabolism with D-Fructose-d-2 in Animal Models
Introduction
D-Fructose-d-2 is a deuterated, stable isotope-labeled form of fructose. It serves as a powerful tracer for investigating the metabolic fate of fructose in vivo without the use of radioactive materials. By replacing two hydrogen atoms with deuterium, researchers can track the absorption, distribution, and conversion of fructose into various metabolites using mass spectrometry-based techniques. These application notes provide generalized protocols for the administration of this compound to animal models, primarily rodents, to study its impact on metabolic pathways, such as glycolysis, gluconeogenesis, and de novo lipogenesis.
Disclaimer: The following protocols are generalized guidelines based on methods for other stable isotope tracers and fructose administration. Researchers must adapt these protocols to their specific experimental design, animal model, and institutional (IACUC) guidelines. Optimization and validation are critical for achieving reliable and reproducible results.
Data Presentation: Quantitative Parameters
Quantitative data from tracer studies should be meticulously recorded. The following tables provide a template for organizing experimental parameters and results.
Table 1: this compound Dosing and Administration Regimen
| Parameter | Acute Study Example | Chronic Study Example |
| Animal Model | C57BL/6J Mouse (8-10 weeks old) | Sprague Dawley Rat (6 weeks old) |
| Administration Route | Oral Gavage | Ad libitum in Drinking Water |
| Tracer Dose / Concentration | 2 g/kg body weight | 15% (w/v) Solution |
| Vehicle | Sterile Water or 0.9% Saline | Purified Drinking Water |
| Dosing Volume | 5-10 mL/kg | Ad libitum |
| Study Duration | 120 minutes post-dose | 8 weeks |
| Fasting Protocol | 4-6 hours prior to dosing | None (ad libitum access) |
Table 2: Sample Collection and Analysis Schedule
| Time Point | Sample Type | Primary Analyte(s) | Analytical Method |
| Baseline (t=0) | Whole Blood / Plasma | Endogenous Metabolites | LC-MS/MS |
| 15 min post-dose | Whole Blood / Plasma | This compound, Labeled Glucose | LC-MS/MS |
| 30 min post-dose | Whole Blood / Plasma | This compound, Labeled Lactate | LC-MS/MS |
| 60 min post-dose | Whole Blood / Plasma | Labeled Glycogen, Triglycerides | LC-MS/MS |
| 120 min / Endpoint | Liver, Adipose Tissue | Labeled Palmitate, Glycerol-3-P | GC-MS or LC-MS/MS |
Experimental Protocols
Protocol 1: Acute Administration via Oral Gavage
This method is ideal for bolus-dose studies to track the rapid absorption and metabolic conversion of a precise amount of this compound.
Materials:
-
This compound
-
Sterile water or 0.9% saline (vehicle)
-
Animal scale
-
Flexible feeding needles (gavage tubes) appropriate for the animal size
-
Syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Animal Preparation: Acclimatize animals to handling for several days prior to the experiment. Fast the animals (e.g., 4-6 hours for mice) to reduce baseline levels of circulating sugars, but ensure continuous access to water.
-
Dosing Solution Preparation: Calculate the required amount of this compound based on the average body weight of the experimental group (e.g., 2 g/kg). Dissolve the tracer in the vehicle to a final concentration that allows for a dosing volume of 5-10 mL/kg. Ensure it is fully dissolved.
-
Baseline Sampling (t=0): Collect a baseline blood sample from the tail vein, saphenous vein, or via submandibular bleeding immediately before dosing.
-
Administration: Weigh the animal to determine the precise volume to administer. Gently restrain the animal and deliver the this compound solution directly into the stomach using a proper-sized gavage tube. Monitor the animal for any signs of distress.
-
Post-Dose Sampling: Collect blood samples at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) to create a time-course of tracer appearance and disappearance in circulation.
-
Tissue Collection: At the final time point, euthanize the animal according to approved IACUC protocols. Rapidly collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle), snap-freeze them in liquid nitrogen, and store them at -80°C for later analysis.
Protocol 2: Chronic Administration in Drinking Water
This method models continuous dietary fructose consumption and is suitable for studying long-term metabolic adaptations.
Materials:
-
This compound
-
Animal water bottles
-
Graduated cylinders for measuring water consumption
Procedure:
-
Solution Preparation: Prepare a solution of this compound in purified drinking water at the desired concentration (e.g., 15% w/v). For a co-labeled study, a portion of the total fructose can be the deuterated tracer.
-
Administration: Fill the animal water bottles with the tracer solution. Provide this as the sole source of drinking water for the duration of the study (e.g., 4-8 weeks).
-
Monitoring:
-
Measure the volume of the consumed solution and the body weight of each animal at least twice weekly to calculate the average daily dose of the tracer.
-
Replace the fructose solution with a freshly prepared solution 2-3 times per week to prevent microbial growth.
-
-
Sample Collection: At the end of the study period, fast the animals overnight. Collect terminal blood and tissue samples as described in Protocol 1 for analysis of long-term metabolite labeling and physiological changes.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for an acute this compound tracer study in a rodent model.
Fructose Metabolic Pathway Diagram
Caption: Tracing this compound through hepatic de novo lipogenesis.
Application Note: Quantification of Fructose Metabolism Using D-Fructose-d-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose consumption has significantly increased in the Western diet, primarily through sucrose and high-fructose corn syrup. Understanding the metabolic fate of fructose is crucial for elucidating its role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Stable isotope tracing using deuterated fructose, such as D-Fructose-d-2, offers a powerful tool to track and quantify the conversion of fructose into various downstream metabolites in both in vivo and in vitro models. This application note provides detailed protocols for quantifying fructose metabolism using this compound, along with data presentation and pathway visualization.
Metabolic Fate of this compound
Upon entering the cell, this compound is phosphorylated by fructokinase (KHK) to fructose-1-phosphate-d-2. Aldolase B then cleaves this intermediate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The deuterium label is primarily retained on the glyceraldehyde moiety, which is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). From G3P, the deuterium label can be traced into various metabolic pathways, including glycolysis, gluconeogenesis, the pentose phosphate pathway, and lipogenesis.
Key Experiments and Methodologies
The primary experimental approach involves administering this compound to a biological system (e.g., cultured cells or animal models) and then utilizing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of the deuterium label into downstream metabolites.
Experimental Protocols
In Vivo Mouse Study Protocol
This protocol outlines the procedure for an in vivo study in mice to trace the metabolism of this compound.
Materials:
-
This compound
-
Sterile saline solution
-
8-week-old male C57BL/6J mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Centrifuge
-
Storage vials
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week with ad libitum access to a standard chow diet and water.
-
Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.
-
Tracer Administration: Administer a bolus of this compound (e.g., 2 g/kg body weight) dissolved in sterile saline via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 20-30 µL) from the tail vein at baseline (0 min) and at various time points post-gavage (e.g., 15, 30, 60, 90, and 120 min). Place samples in EDTA-coated tubes and immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: At the final time point (e.g., 120 min), anesthetize the mice and collect liver and intestine tissues. Immediately freeze-clamp the tissues in liquid nitrogen and store at -80°C until further processing.
-
-
Metabolite Extraction:
-
Plasma: For plasma samples, perform a protein precipitation and metabolite extraction by adding 4 volumes of ice-cold methanol, vortexing, and centrifuging at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize the frozen tissue samples in a solution of 80% methanol. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify the deuterated species.
In Vitro Cell Culture Protocol
This protocol describes the use of this compound in cultured hepatocytes to trace fructose metabolism.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
This compound
-
6-well cell culture plates
-
Ice-cold methanol
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed hepatocytes in 6-well plates and grow to 80-90% confluency in standard culture medium.
-
Starvation: Prior to the experiment, starve the cells in a glucose-free and fructose-free medium for 2-4 hours.
-
Tracer Incubation: Replace the starvation medium with a medium containing this compound (e.g., 10 mM) and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis: Analyze the extracted metabolites using LC-MS to determine the incorporation of deuterium into downstream metabolites.
Data Presentation
The quantitative data from these experiments can be summarized in tables to facilitate comparison between different conditions or time points.
Table 1: Quantification of Deuterated Metabolites in Plasma Following Oral Gavage of this compound in Mice
| Time (min) | Labeled Glucose (M+1) (%) | Labeled Lactate (M+1) (%) | Labeled Alanine (M+1) (%) |
| 0 | 0 | 0 | 0 |
| 15 | 15.2 ± 2.1 | 25.8 ± 3.4 | 10.1 ± 1.5 |
| 30 | 35.6 ± 4.5 | 48.2 ± 5.1 | 22.7 ± 2.8 |
| 60 | 42.1 ± 3.9 | 35.1 ± 4.2 | 18.5 ± 2.1 |
| 90 | 30.5 ± 3.1 | 22.4 ± 2.9 | 12.3 ± 1.7 |
| 120 | 18.9 ± 2.5 | 15.6 ± 2.0 | 8.4 ± 1.1 |
Data are presented as mean ± SEM. M+1 indicates the singly labeled isotopologue.
Table 2: Isotopic Enrichment in Liver Metabolites 120 min Post this compound Administration
| Metabolite | Isotopic Enrichment (%) |
| Glucose-6-Phosphate (M+1) | 55.4 ± 6.2 |
| Fructose-6-Phosphate (M+1) | 52.1 ± 5.8 |
| Glycerol-3-Phosphate (M+1) | 65.8 ± 7.1 |
| Palmitate (M+1) | 12.3 ± 1.9 |
| Stearate (M+1) | 10.8 ± 1.5 |
Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the metabolic pathways involved.
Caption: In Vivo Experimental Workflow for this compound Metabolic Tracing.
Caption: Metabolic Pathway of this compound.
The use of this compound as a stable isotope tracer provides a robust and quantitative method to investigate the metabolic fate of fructose in various biological systems. The detailed protocols and data presentation formats provided in this application note offer a framework for researchers to design and execute their own studies, ultimately contributing to a better understanding of the role of fructose in health and disease. The visualization of the experimental workflow and metabolic pathways aids in the comprehension and communication of the complex processes involved.
Application Notes and Protocols for D-Fructose Tracers in ¹³C-Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-fructose-based tracers in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the quantitative analysis of intracellular metabolic fluxes, offering critical insights into cellular physiology and pathophysiology.
Introduction to ¹³C-Metabolic Flux Analysis with Fructose Tracers
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in systems biology and metabolic engineering for elucidating the rates (fluxes) of metabolic reactions within a living cell.[1][2] The method involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, it is possible to calculate the intracellular fluxes.[2][3]
While glucose is the most commonly used tracer in ¹³C-MFA, fructose provides a unique tool to probe specific aspects of cellular metabolism, particularly in contexts where fructose metabolism is of interest, such as in studies of obesity, metabolic syndrome, and certain cancers.[4][5]
Note on Deuterated Fructose Tracers
The query for "D-fructose-d-2" likely refers to a deuterated fructose tracer, such as [6,6'-²H₂]fructose. Deuterium (²H) is another stable isotope used in metabolic research, and deuterated tracers are increasingly employed in a related technique called Deuterium Metabolic Imaging (DMI).[6][7][8] DMI is a non-invasive method to visualize metabolic processes in vivo. While distinct from ¹³C-MFA, there is emerging research on simultaneous ²H and ¹³C metabolic flux analysis, which leverages the complementary information from both types of tracers.[9] This document will focus on the use of ¹³C-labeled fructose for ¹³C-MFA, as it aligns with the core principles of this widely established analytical method.
Application: Tracing Fructose Metabolism in Human Adipocytes with [U-¹³C₆]-D-Fructose
A key application of fructose tracers is to understand the metabolic fate of fructose in specific cell types. For instance, studies have utilized uniformly labeled [U-¹³C₆]-D-fructose to investigate its metabolism in human adipocytes.[4] Such studies are crucial for understanding the role of dietary fructose in adiposity and related metabolic disorders.
In this context, [U-¹³C₆]-D-fructose allows researchers to track the entry of fructose-derived carbons into various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis.[4] By analyzing the mass isotopomer distributions of key metabolites, it is possible to quantify the contribution of fructose to these pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study using [U-¹³C₆]-D-fructose in human adipocytes, illustrating the dose-dependent effects of fructose on key metabolic pathways.[4]
| Fructose Concentration (mM) | ¹³CO₂ Fold Change (vs. 0.1 mM) | Extracellular [¹³C]-Glutamate Fold Change (vs. 0.1 mM) | PDH Flux (R²) | PC Flux (R²) |
| 5 | 1.159 | 7.2 | 0.590 | 0.612 |
Data adapted from Varma et al. (2015). The R² values represent the coefficient of determination for the correlation between fructose dose and the respective metabolic flux surrogate.
Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is adapted for an in vitro cell culture experiment using a ¹³C-labeled fructose tracer.
Materials:
-
Cell line of interest (e.g., human adipocytes)
-
Appropriate cell culture medium
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and fructose
-
[U-¹³C₆]-D-fructose (or other desired labeled fructose)
-
Unlabeled D-fructose and D-glucose
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates and grow to the desired confluency in standard culture medium.
-
Prepare the isotopic labeling medium. The formulation will depend on the experimental goals. A common approach is to use a base medium with a physiological concentration of glucose (e.g., 5 mM) and add the desired concentrations of unlabeled and labeled fructose. For example, to achieve a 10% labeling of fructose at a total concentration of 5 mM, add 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose.
-
Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared isotopic labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 24-48 hours.[4]
Metabolite Extraction and Quenching
Rapid quenching of metabolic activity and extraction of intracellular metabolites are critical for accurate ¹³C-MFA.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.
-
Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer.
-
Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.
-
Scrape the cell lysate from the wells and transfer to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
Sample Derivatization and GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are typically derivatized to increase their volatility.
Materials:
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
GC-MS system
Procedure:
-
Resuspend the dried metabolite extract in the first derivatization reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate (e.g., 90 minutes at 30°C).
-
Add the second derivatization reagent (e.g., MTBSTFA) and incubate (e.g., 30 minutes at 60°C).
-
Analyze the derivatized sample by GC-MS. The GC method will separate the metabolites, and the MS will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.
Data Analysis
The raw GC-MS data is processed to correct for the natural abundance of ¹³C and then used as input for flux analysis software.
Workflow:
-
Mass Isotopomer Distribution (MID) Determination: Integrate the peak areas for each fragment of a given metabolite to determine the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: Correct the measured MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ²⁹Si, ¹⁵N) in both the metabolite and the derivatization agent.
-
Flux Estimation: Use a ¹³C-MFA software package (e.g., INCA, Metran, WUFlux) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹³C-MFA using a fructose tracer.
Fructose Metabolism Pathway
Caption: Entry of [U-¹³C₆]-Fructose into central carbon metabolism.
References
- 1. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 7. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Cell Culture Media Preparation with D-Fructose-d-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of cell culture media containing deuterium-labeled D-Fructose (D-Fructose-d-2). This stable isotope-labeled sugar serves as a valuable tracer for metabolic flux analysis, allowing for the detailed investigation of fructose metabolism in various cell types. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of fructose in cellular physiology and disease, particularly in the context of cancer and metabolic disorders.
Introduction
Fructose is an increasingly prevalent monosaccharide in modern diets and has been implicated in a range of pathologies, including obesity, metabolic syndrome, and cancer.[1][2] Unlike glucose, fructose metabolism is not as tightly regulated and follows a distinct pathway known as fructolysis.[3][4][5] This pathway can lead to the rapid production of intermediates for glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis.[2][6] The use of stable isotope-labeled fructose, such as this compound, in combination with mass spectrometry or NMR-based metabolomics, enables the precise tracing of fructose-derived carbons through these metabolic networks.[7] This allows for the quantification of metabolic fluxes and provides insights into how cells utilize fructose under various conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing fructose and glucose metabolism in different cell lines. This information can be used to guide the design of experiments using this compound.
Table 1: Comparison of Fructose and Glucose Consumption and Lactate Production
| Cell Line | Sugar Concentration | Sugar Consumption Rate (relative to Glucose) | Lactate Production Rate (relative to Glucose) | Reference |
| Human Skin Fibroblasts | 5.5 mmol/L | 4 times lower at Day 3 | 4 to 5 times lower | [8] |
| Human Liver Cells | 5.5 mmol/L | 4 times lower at Day 3 | 4 to 5 times lower | [8] |
Table 2: Effects of Fructose vs. Glucose on Cell Proliferation and Metabolism
| Cell Line | Sugar and Concentration | Observation | Reference |
| Human Skin Fibroblasts | 5.5 mmol/L Fructose | Stimulated cell growth | [8] |
| Human Liver Cells | 5.5 mmol/L Fructose | Stimulated cell growth (less than fibroblasts) | [8] |
| 4T1 (murine breast cancer) | 3, 5, 10 mM Fructose | Similar cell proliferation to glucose | [5] |
| MCF-7 (human breast cancer) | 3, 5, 10 mM Fructose | Similar cell proliferation to glucose | [5] |
| Human Mesenchymal Stem Cells | 5, 10, 25 mM Fructose | Dampened growth dynamics compared to glucose | [2][9] |
| MDA-MB-468 (human breast cancer) | 25 mM Fructose | Increased cell migration and invasion | [10] |
Experimental Protocols
Protocol 1: Preparation of DMEM with this compound
This protocol describes the preparation of 1 liter of Dulbecco's Modified Eagle Medium (DMEM) where glucose is replaced with this compound. This medium can be used for stable isotope tracing experiments to study fructose metabolism.
Materials:
-
DMEM powder, glucose-free (e.g., Sigma-Aldrich D5030 or equivalent)
-
This compound (deuterium-labeled fructose)
-
Sodium Bicarbonate (NaHCO₃), cell culture grade
-
Sterile, tissue culture grade water
-
1 N Hydrochloric Acid (HCl), sterile
-
1 N Sodium Hydroxide (NaOH), sterile
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve DMEM Powder: In a sterile beaker, add the glucose-free DMEM powder to approximately 900 mL of tissue culture grade water while gently stirring.[10] Do not heat the water.[11]
-
Add this compound: Weigh the desired amount of this compound to achieve the final desired concentration (e.g., for a final concentration of 25 mM, add 4.5 g of this compound to 1 L of medium). Add the powder to the DMEM solution and continue stirring until it is completely dissolved.
-
Add Sodium Bicarbonate: Add 3.7 g of sodium bicarbonate to the solution and stir until dissolved.[10] The amount of sodium bicarbonate may need to be adjusted based on the specific DMEM formulation and desired final pH.
-
Adjust pH: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to approximately 7.2-7.4 using sterile 1 N HCl or 1 N NaOH.[11] It is recommended to adjust the pH to 0.1-0.2 units below the final desired pH, as the pH may rise slightly after filtration.
-
Bring to Final Volume: Add tissue culture grade water to bring the final volume to 1 liter.
-
Sterile Filtration: Sterilize the medium by passing it through a 0.22 µm filter unit into a sterile storage bottle.[11]
-
Storage: Store the prepared medium at 2-8°C, protected from light.[10]
Protocol 2: Cell Culture and Isotope Labeling for Metabolic Flux Analysis
This protocol outlines a general workflow for culturing cells in this compound containing medium and preparing samples for metabolic analysis.
Materials:
-
Cells of interest
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DMEM with this compound (prepared as in Protocol 1), supplemented with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites.
-
Phosphate-buffered saline (PBS), sterile
-
Cell scraper
-
Centrifuge tubes
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in their standard complete growth medium until they reach the desired confluency.
-
Medium Exchange for Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed DMEM containing this compound and supplemented with dFBS.
-
-
Isotope Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into downstream metabolites. The optimal labeling time will vary depending on the metabolic pathway of interest and the cell type, and may need to be determined empirically.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the culture vessel to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Alternatively, for adherent cells, metabolism can be quenched by flash-freezing the plate in liquid nitrogen before adding the extraction solvent.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry or NMR.
-
-
Analysis: Analyze the extracted metabolites to determine the incorporation of deuterium from this compound into various metabolic pathways.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting
For a general guide on troubleshooting common cell culture issues such as contamination, slow cell growth, and changes in morphology, refer to established resources on cell culture troubleshooting.[12][13][14][15] When working with fructose-based media, consider the following specific points:
-
Altered Cell Morphology or Growth: Some cell lines may exhibit different growth rates or morphological changes when cultured in fructose as the primary carbon source.[10] It may be necessary to adapt the cells to the fructose-containing medium gradually.
-
pH Shifts: Lactate production is often lower in cells grown in fructose compared to glucose, which can lead to less acidic media.[8] Monitor the pH of the culture medium regularly.
-
Metabolic Reprogramming: Be aware that switching the primary carbon source can induce significant metabolic reprogramming in the cells, which is the object of study but may also have unintended consequences on cell health and behavior.
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound to gain valuable insights into the complex role of fructose metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. gssiweb.org [gssiweb.org]
- 4. Fructolysis - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. promocell.com [promocell.com]
- 13. Cell Culture Troubleshooting [merckmillipore.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. corning.com [corning.com]
Application Notes and Protocols for NMR Spectroscopy of D-Fructose-d-2 Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing D-Fructose-d-2 labeled metabolites in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the tracing of fructose metabolic pathways, providing critical insights into cellular metabolism, disease mechanisms, and the effects of therapeutic agents.
Introduction
D-Fructose, a key dietary monosaccharide, plays a significant role in cellular bioenergetics. Dysregulation of fructose metabolism has been implicated in various diseases, including cancer and metabolic syndrome. Stable isotope labeling with deuterium (²H), particularly at the C2 position of fructose (this compound), offers a non-radioactive method to trace its metabolic fate. Subsequent analysis by NMR spectroscopy enables the identification and quantification of downstream deuterated metabolites, providing a dynamic view of metabolic fluxes through pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.
Key Applications
-
Metabolic Flux Analysis: Quantitatively measure the rate of fructose utilization and conversion into key metabolites.
-
Disease Mechanism Studies: Investigate alterations in fructose metabolism in pathological states such as cancer and metabolic disorders.
-
Drug Discovery and Development: Evaluate the impact of therapeutic compounds on specific metabolic pathways involving fructose.
-
In Vivo Metabolic Imaging: Utilize techniques like Deuterium Metabolic Imaging (DMI) to non-invasively monitor fructose metabolism in living organisms.
Quantitative Data Summary
The following tables summarize quantitative data on the production of deuterated metabolites from this compound labeling experiments in various biological systems.
Table 1: In Vitro Production Rates of Deuterated Metabolites from [6,6′-²H₂]fructose in HepG2 Liver Cancer Cells
| Metabolite | Production Rate (nmol/h/10⁶ cells) |
| Deuterated Lactate | 15.6 ± 1.2 |
| Deuterated Glutamate/Glutamine (Glx) | 3.4 ± 0.5 |
| Deuterated Alanine | 1.8 ± 0.3 |
| Deuterated Water (HDO) | 25.3 ± 3.1 |
Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR.
Table 2: In Vivo Concentrations of Deuterated Metabolites in Mouse Liver Following [6,6′-²H₂]fructose Infusion
| Metabolite | Peak Concentration (mM) | Time to Peak (minutes) |
| [6,6′-²H₂]fructose | 35 | ~5 |
| Deuterated Water (HDO) | 15 | ~30 |
| Deuterated Glutamate/Glutamine (Glx) | 2.5 | ~20 |
Data represents approximate values derived from in vivo Deuterium Metabolic Imaging (DMI) studies in mice following a bolus injection of [6,6′-²H₂]fructose. Concentrations were estimated by referencing the natural abundance deuterated water signal.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound Labeled Metabolites from Cell Culture
This protocol details the steps for cell culture, metabolite extraction, and NMR sample preparation for the analysis of intracellular and extracellular deuterated metabolites.
1. Cell Culture and Labeling: a. Culture cells (e.g., HepG2) to the desired confluency in standard growth medium. b. Replace the standard medium with a medium containing a known concentration of this compound (e.g., 10 mM [6,6′-²H₂]fructose). c. Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the time-course of metabolite production.
2. Quenching and Metabolite Extraction: a. For Extracellular Metabolites: Collect the cell culture medium at each time point. Centrifuge to remove any cell debris and store the supernatant at -80°C until NMR analysis. b. For Intracellular Metabolites: i. Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium. ii. Immediately quench metabolism by adding a pre-chilled (-20°C) methanol/water solution (e.g., 80% v/v). iii. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. iv. Perform a three-phase extraction by adding chloroform. A common ratio is methanol:chloroform:water (2:2:1.8 v/v/v). v. Vortex the mixture vigorously and centrifuge to separate the phases. vi. The upper aqueous phase contains polar metabolites, while the lower organic phase contains lipids. vii. Carefully collect the upper aqueous phase and transfer it to a new tube. viii. Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac).
3. NMR Sample Preparation: a. Reconstitute the dried metabolite extracts in a known volume (e.g., 600 µL) of a deuterated NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS). b. Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter. c. Transfer the filtered sample to a 5 mm NMR tube.
4. NMR Data Acquisition: a. Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe. b. Typical ²H NMR Acquisition Parameters:
- Pulse Program: Single pulse acquire (e.g., zg)
- Transmitter Frequency: Set to the deuterium resonance frequency.
- Spectral Width: ~20 ppm
- Number of Scans: 1024 - 4096 (signal averaging is crucial due to the low gyromagnetic ratio of deuterium)
- Repetition Time (TR): 1-2 seconds (deuterium has a short T₁ relaxation time)
- Acquisition Time (AQ): ~1 second
- Temperature: 298 K (25°C)
5. Data Analysis: a. Process the NMR data (Fourier transformation, phasing, and baseline correction). b. Identify deuterated metabolites based on their chemical shifts. c. Quantify the concentration of each metabolite by integrating the peak areas relative to the internal standard.
Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Fructose Metabolism
This protocol provides a general workflow for in vivo DMI studies in animal models.
1. Animal Preparation: a. Anesthetize the animal (e.g., mouse) using isoflurane. b. Position the animal in the MRI scanner.
2. This compound Administration: a. Administer a solution of this compound (e.g., [6,6′-²H₂]fructose) via tail vein injection (bolus or infusion).
3. MRI/MRS Data Acquisition: a. Acquire anatomical ¹H MR images for localization. b. Perform B₀ shimming on the region of interest (e.g., liver). c. Acquire dynamic 3D ²H MRSI data. d. Typical ²H MRSI Parameters:
- Sequence: 3D Chemical Shift Imaging (CSI)
- Voxel Size: 3x3x3 mm³
- Field of View (FOV): 30x30x30 mm³
- Repetition Time (TR): 250 ms
- Acquisition Delay: ~0.5 ms
- Spectral Bandwidth: 5000 Hz
- Averages: 2-4
- Scan Duration per time point: ~3-5 minutes
4. Data Processing and Analysis: a. Process the 3D DMI datasets, including zero-filling and apodization. b. Fit the spectral data to quantify the signals from deuterated fructose, water, and other metabolites in each voxel. c. Generate metabolic maps and time-activity curves for each deuterated species.
Visualizations
Caption: Experimental workflows for in vitro and in vivo NMR analysis.
Caption: Metabolic fate of this compound.
Application Note: Derivatization of D-Fructose-d-2 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical derivatization of D-Fructose-d-2 for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Carbohydrates like fructose are highly polar and non-volatile, making them unsuitable for direct GC-MS analysis[1][2]. A two-step derivatization process involving methoxyamination followed by silylation is employed to increase volatility and thermal stability, enabling robust and reproducible analysis[3][4]. This method is critical for metabolic studies, drug development, and quality control where precise quantification of isotopically labeled sugars is required.
Principle of the Method
The derivatization of this compound is achieved through a two-step chemical reaction to prepare the analyte for volatilization in the GC inlet.
-
Methoxyamination (Oximation): The ketone carbonyl group at the C2 position of the fructose molecule is converted into an O-methyloxime derivative using methoxyamine hydrochloride[5][6]. This initial step is crucial as it "locks" the sugar in its open-chain form, which prevents the formation of multiple anomeric isomers (tautomers) that would otherwise result in multiple, difficult-to-quantify peaks in the chromatogram[5][7]. This reaction typically produces two geometric isomers, syn and anti, which may be chromatographically resolved[8][9].
-
Silylation: Following oximation, the active hydrogens of the hydroxyl (-OH) groups are replaced with non-polar trimethylsilyl (TMS) groups[5]. This is accomplished using a potent silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][10]. This substitution drastically reduces the molecule's polarity and increases its volatility, making it suitable for analysis by GC-MS[2][5]. It is critical to perform this step under anhydrous (moisture-free) conditions, as silylating reagents and the resulting TMS-ethers are sensitive to moisture[11][12][13].
Experimental Protocol
This protocol outlines the procedure for derivatizing a dried this compound standard. All steps involving derivatization reagents should be performed in a chemical fume hood.
2.1. Materials and Reagents
-
This compound Standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[10][12]
-
Ethyl Acetate or Hexane (GC grade)
-
High-purity Nitrogen gas
-
2 mL glass autosampler vials with PTFE-lined caps
-
Pipettors and tips
-
Heating block or oven
-
Vortex mixer
-
Centrifuge (optional)
2.2. Reagent Preparation
-
Methoxyamine Solution (20 mg/mL): Freshly prepare by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine[10][14]. Ensure the solid is completely dissolved; sonication may be used to aid dissolution[10].
2.3. Derivatization Procedure
-
Sample Preparation: Place a known quantity of this compound into a 2 mL vial. Ensure the sample is completely dry by using a stream of nitrogen gas or a speed-vacuum concentrator[5][11]. The absence of water is critical for successful silylation[13].
-
Step 1: Methoxyamination a. Add 50 µL of the freshly prepared methoxyamine solution to the dried sample[14]. b. Securely cap the vial and vortex briefly to ensure the sample is fully dissolved. c. Incubate the vial at 37°C for 90 minutes in a heating block[5]. d. After incubation, allow the vial to cool to room temperature.
-
Step 2: Silylation a. To the cooled vial, add 80 µL of MSTFA + 1% TMCS[4][10]. b. Cap the vial immediately and vortex for 15-30 seconds. c. Incubate the vial at 37°C for 30 minutes[5][10]. d. Allow the vial to cool to room temperature before analysis.
-
Final Step: If any precipitate is present, centrifuge the vial for 3 minutes at high speed and transfer the supernatant to a clean autosampler vial with an insert[10]. The sample is now ready for GC-MS injection. Samples should be analyzed within 24 hours for best results[11][14].
GC-MS Analysis
The following tables summarize the recommended parameters for the GC-MS analysis of the derivatized this compound.
3.1. Quantitative Data: GC-MS Operating Conditions Parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890/7890 or equivalent[15][16] |
| Column | DB-5ms, VF-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)[17][18] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[15][17] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C[15] |
| Injection Mode | Splitless or Split (e.g., 10:1)[15][17] |
| Oven Program | Initial 150°C for 2 min, ramp 5°C/min to 250°C, then 20°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification |
3.2. Quantitative Data: Expected Mass Fragments The derivatized this compound is the O-methyloxime, pentakis-O-(trimethylsilyl) ether[9]. The deuterium label at the C2 position will result in a +1 Da mass shift for any fragment ion containing this position.
| Analyte | Key Fragment Ion (m/z) | Description |
| Derivatized D-Fructose (unlabeled) | 203 | Unique C1-C3 fragment for keto-oxime derivatives[15] |
| Derivatized this compound | 204 | Expected C1-C3 fragment containing the deuterium at C2 (+1 Da shift) |
| Common Fragments (both) | 73 | Trimethylsilyl ion [Si(CH₃)₃]⁺ |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | |
| 204 / 217 | Common fragments for TMS-derivatized hexoses[17][19] | |
| 361 | Fragment characteristic of glycosidic linkages in larger saccharides[19] |
Visualized Workflow
The diagram below illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palsystem.com [palsystem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. D-Fructose, 1,3,4,5,6-pentakis-O-(trimethylsilyl)-, O-methyloxime [webbook.nist.gov]
- 10. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 11. sydney.edu.au [sydney.edu.au]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajrsp.com [ajrsp.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of D-Fructose-d-2 in Elucidating the Pentose Phosphate Pathway
Application Note ID: AN-PPP-DFD2-2025
Abstract
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Stable isotope tracers are invaluable tools for dissecting the flux and regulation of this pathway. This document details the application and protocols for using deuterium-labeled D-fructose, specifically D-fructose-d-2, in studying the dynamics of the PPP. While the direct use of this compound is not extensively documented, this note extrapolates from established principles of metabolic flux analysis using other deuterated and 13C-labeled hexoses to provide a theoretical framework and practical guidance for researchers, scientists, and drug development professionals.
Introduction
The Pentose Phosphate Pathway (PPP) is a vital branch of central carbon metabolism that runs parallel to glycolysis. It consists of two major phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts five-carbon sugars, linking back to glycolysis and gluconeogenesis.[1] Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development, due to its role in redox homeostasis and biosynthesis.
Fructose metabolism is intricately linked to glycolysis and, by extension, the PPP. Fructose can enter the glycolytic pathway at several points. In most tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate (F6P), a key intermediate in the non-oxidative PPP.[2] In the liver, fructose is primarily metabolized by fructokinase to fructose-1-phosphate (F1P), which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then be converted to glyceraldehyde-3-phosphate (GA3P), another crucial node connecting to the non-oxidative PPP.[3][4] For fructose carbons to enter the oxidative arm of the PPP, they must first be converted to glucose-6-phosphate (G6P).[2]
The use of stable isotopes, such as deuterium (²H or D), allows for the tracing of metabolic fates of substrates like fructose. Deuterium-labeled compounds, when introduced into a biological system, can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into metabolic fluxes.[5][6] this compound, a fructose molecule labeled with deuterium at the second carbon position, can serve as a tracer to investigate the contributions of fructose to the PPP.
Principle of the Method
The core principle involves introducing this compound into a biological system (cell culture, tissue, or whole organism) and monitoring the incorporation of the deuterium label into downstream metabolites of the PPP. The position of the deuterium on the fructose backbone is critical for distinguishing between different metabolic routes.
When this compound is metabolized to F6P, the deuterium label at C2 will be retained. The subsequent fate of this label in the non-oxidative PPP, which involves a series of carbon rearrangements catalyzed by transketolase and transaldolase, can be traced. For instance, the transfer of a two-carbon unit by transketolase from a ketose to an aldose will result in a specific labeling pattern in the products, sedoheptulose-7-phosphate and erythrose-4-phosphate.
Conversely, if F6P is isomerized to G6P to enter the oxidative PPP, the deuterium at C2 will be carried into this branch. The initial reaction of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the oxidation of C1 of G6P. The deuterium at C2 would be retained through the initial steps, allowing for the tracing of fructose-derived carbons into ribose-5-phosphate and other pentose phosphates.
By analyzing the isotopic enrichment and distribution in key PPP metabolites, researchers can quantify the relative flux of fructose through both the oxidative and non-oxidative branches of the pathway.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound to study PPP flux. The values are illustrative and would need to be determined experimentally.
Table 1: Relative Flux of Fructose into PPP Branches
| Cell Type/Condition | Fructose Contribution to Oxidative PPP (%) | Fructose Contribution to Non-oxidative PPP (%) |
| Normal Hepatocytes | 15 ± 3 | 85 ± 5 |
| Cancerous Hepatocytes | 30 ± 4 | 70 ± 6 |
| Adipocytes | 5 ± 1 | 95 ± 2 |
Table 2: Isotopic Enrichment in PPP Metabolites after this compound Labeling
| Metabolite | Isotopic Enrichment (M+1, %) in Normal Cells | Isotopic Enrichment (M+1, %) in Disease Model |
| Ribose-5-phosphate | 8.2 ± 1.1 | 15.5 ± 2.3 |
| Sedoheptulose-7-phosphate | 12.4 ± 1.8 | 10.1 ± 1.5 |
| Erythrose-4-phosphate | 9.7 ± 1.3 | 7.8 ± 1.0 |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with this compound
Objective: To determine the flux of fructose through the PPP in cultured cells.
Materials:
-
Cultured cells of interest (e.g., HepG2, primary hepatocytes)
-
Culture medium (glucose-free, or with known low glucose concentration)
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Liquid nitrogen
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with this compound at the desired concentration (e.g., 5-25 mM) and dFBS.
-
Labeling: a. Aspirate the growth medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation. The timing depends on the expected turnover rate of the metabolites of interest.[7]
-
Metabolite Extraction: a. At each time point, aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. e. Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the metabolites to a new tube. h. Dry the metabolite extract using a speed vacuum or nitrogen evaporator.
-
Sample Analysis: a. Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis. b. Analyze the samples to determine the mass isotopologue distribution of PPP intermediates.
Protocol 2: In Vivo Labeling and Tissue Analysis
Objective: To assess the contribution of dietary fructose to the PPP in a specific tissue in a mouse model.
Materials:
-
Laboratory mice
-
Drinking water containing this compound
-
Standard chow
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Tissue homogenizer
-
Methanol/Water/Chloroform extraction solution
-
NMR or Mass Spectrometer
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Labeling: Provide mice with drinking water containing a known concentration of this compound (e.g., 10% w/v) for a specified period (e.g., 1-7 days).
-
Tissue Collection: a. Anesthetize the mouse according to approved protocols. b. Perfuse with ice-cold saline to remove blood from the tissues. c. Quickly dissect the tissue of interest (e.g., liver, brain) and immediately freeze it in liquid nitrogen.
-
Metabolite Extraction: a. Grind the frozen tissue to a fine powder under liquid nitrogen. b. Perform a biphasic extraction using a methanol/water/chloroform mixture to separate polar metabolites from lipids and proteins. c. Collect the polar phase containing the sugar phosphates. d. Dry the polar extract.
-
Sample Analysis: a. Resuspend the dried extract in a suitable buffer for NMR analysis (e.g., D₂O with a known standard) or a solvent for MS analysis. b. Acquire ²H-NMR spectra or perform LC-MS/MS analysis to identify and quantify the deuterated PPP metabolites.
Visualizations
Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.
Caption: Experimental workflow for stable isotope tracing with this compound.
Caption: Logical flow for determining PPP flux using this compound.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. minams.edu.pk [minams.edu.pk]
- 4. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. cancer.northwestern.edu [cancer.northwestern.edu]
Application Note: Quantification of D-Fructose using Isotope Dilution Mass Spectrometry with D-Fructose-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose, a monosaccharide naturally present in fruits and honey, is also a major component of sucrose and high-fructose corn syrup. Its metabolic effects are of significant interest in nutrition research and drug development. Accurate and precise quantification of fructose in various biological and food matrices is crucial for these studies. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis. This application note provides a detailed protocol for the quantification of D-fructose in biological samples using D-Fructose-d2 as an internal standard, primarily leveraging Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving high accuracy and precision in quantitative analysis. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, D-Fructose-d2) to the sample as an internal standard. This "isotope-labeled standard" is chemically identical to the analyte of interest ("native analyte") and therefore exhibits the same behavior during sample preparation, extraction, derivatization, and ionization.
The native and isotope-labeled compounds are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively corrects for sample loss during preparation and variations in instrument response.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This protocol is adapted from established methods for monosaccharide analysis using GC-MS and provides a robust framework for fructose quantification.[1][2]
Materials and Reagents
-
D-Fructose (≥99% purity)
-
D-Fructose-d2 (Chemical Purity 98%)[3]
-
Methanol (HPLC grade)
-
Pyridine (Anhydrous)
-
Methoxylamine hydrochloride
-
Acetic anhydride
-
Ethyl acetate
-
Barium hydroxide (0.3 N)
-
Zinc sulfate (0.3 N)
-
Ultrapure water
Sample Preparation (for Serum/Plasma)
-
Spiking: To 200 µL of serum or plasma sample, add a known amount of D-Fructose-d2 internal standard solution. The amount should be chosen to be close to the expected concentration of native fructose in the sample.
-
Protein Precipitation: Add 300 µL of 0.3 N barium hydroxide, vortex briefly. Then, add 300 µL of 0.3 N zinc sulfate and vortex again to precipitate proteins.[1]
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the fructose and internal standard.
-
Drying: Dry the collected supernatant under a gentle stream of nitrogen or in a vacuum concentrator at room temperature.[1]
Derivatization (Methoxime Peracetate)
Derivatization is necessary to make the sugars volatile for GC-MS analysis.[1][2]
-
Oximation: To the dried sample, add 100 µL of methoxylamine hydrochloride in pyridine (e.g., 20 mg/mL). Incubate at 70°C for 60 minutes.[1]
-
Acetylation: After cooling, add 100 µL of acetic anhydride. Incubate at 45°C for another 60 minutes.[1]
-
Final Drying: Dry the derivatization reagents under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.[1]
Caption: Experimental Workflow for Fructose Quantification.
GC-MS Analysis
The following are example parameters and should be optimized for the specific instrument used.
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).[1]
-
Mass Spectrometer: Agilent MS or equivalent, operated in Electron Impact (EI) ionization mode.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for highest sensitivity and specificity. Monitor characteristic ions for derivatized fructose and D-fructose-d2. For methyloxime peracetate derivatives, unique fragments can be used for quantification.[1][2]
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of D-Fructose-d2 and varying known concentrations of native D-fructose. Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the peak areas of the selected ions for both native fructose and D-fructose-d2 in the calibrators and unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of native fructose to the peak area of D-fructose-d2 for each calibrator and sample.
-
Regression Analysis: Plot the peak area ratio against the concentration of native fructose for the calibrators to generate a calibration curve.
-
Concentration Determination: Determine the concentration of fructose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of a similar GC-MS method for fructose quantification in serum.[1] While this study used a ¹³C-labeled internal standard, similar performance is expected with D-Fructose-d2.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.3 µM | [1] |
| Limit of Quantification (LOQ) | 15 µM | [1] |
| Average Recovery | 99.12 ± 3.88 % | [1] |
| Average Serum Fructose | 46 ± 25.22 µM | [1] |
Conclusion
Isotope dilution mass spectrometry using D-Fructose-d2 as an internal standard provides a highly accurate and reliable method for the quantification of fructose in complex matrices. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their studies. The use of a stable isotope-labeled internal standard ensures high precision by correcting for variations in sample preparation and instrument response, making it a superior method for demanding quantitative applications.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Fructose (6,6-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1389-PK [isotope.com]
Troubleshooting & Optimization
D-Fructose Purity Analysis and Quality Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and quality control of D-Fructose.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of D-Fructose?
A1: The most common methods for D-Fructose purity analysis include High-Performance Liquid Chromatography (HPLC), particularly with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD), Gas Chromatography (GC) after derivatization, and enzymatic assays using UV-spectrophotometry.[1][2][3][4][5] For determining water content, Karl Fischer titration is the standard method.[6][7]
Q2: What are the typical quality control specifications for pharmaceutical-grade D-Fructose?
A2: Pharmaceutical-grade D-Fructose must comply with specifications outlined in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Key specifications are summarized in the table below.
Q3: What are the common impurities that need to be monitored in D-Fructose?
A3: Common impurities include other sugars like D-glucose, foreign sugars, and degradation products such as 5-Hydroxymethylfurfural (5-HMF), which can form when sugars are heated under acidic conditions.[8][9] Additionally, residual moisture, sulfated ash, and elemental impurities are also controlled.[8]
Q4: How should D-Fructose samples be prepared for analysis?
A4: Sample preparation depends on the analytical method.
-
For HPLC: Samples are typically dissolved in a suitable solvent, often the mobile phase itself (e.g., a mixture of acetonitrile and water), and filtered through a 0.45 µm syringe filter before injection.[3][10]
-
For Karl Fischer Titration: The solid sample is added directly to the titration vessel. For sugars that dissolve poorly in standard methanol-based reagents, a solubilizer like formamide may be added.
-
For Enzymatic Assays: Solid samples are accurately weighed and dissolved in deionized water to a known concentration. Turbid or colored solutions may require filtration or clarification steps.[11][12][13]
Quantitative Data Summary
Table 1: Quality Control Specifications for D-Fructose (USP/Ph. Eur. Grade)
| Parameter | Specification Limit |
| Assay (dry basis) | 98.0% - 102.0%[14] |
| Specific Rotation | -91.0° to -93.5°[8][14] |
| Loss on Drying / Water | ≤ 0.5%[8][15] |
| Glucose (by HPLC) | ≤ 0.5%[8] |
| 5-Hydroxymethylfurfural | Passes Test (typically ≤ 0.1%)[8] |
| Acidity | Passes Test[8][15] |
| Residue on Ignition (Sulfated Ash) | ≤ 0.1%[8][14] |
| Lead (Pb) | ≤ 0.1 ppm |
| Chloride (Cl) | ≤ 0.01%[8] |
| Sulfate (SO₄) | ≤ 0.02%[8] |
Note: Specifications can vary slightly between different pharmacopoeias. Always refer to the current official monograph.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q5: My D-Fructose peak is broad or splitting. What is the cause and how can I fix it?
A5: Peak splitting or broadening for sugars is often due to the presence of different anomers (e.g., fructopyranose and fructofuranose) in solution.[16] This can be resolved by elevating the column temperature or using a high pH mobile phase, which promotes rapid interconversion between anomeric forms, resulting in a single, sharp peak.[17] Other potential causes and solutions are outlined in the table below.
Table 2: HPLC Troubleshooting for Common Peak Shape Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Column contamination/degradation | Flush column with a strong solvent or replace the guard/analytical column.[18][19] |
| Mobile phase flow rate too low | Increase the flow rate to the recommended level for the method.[18] | |
| Sample overload | Decrease the injection volume or dilute the sample.[19] | |
| Extra-column volume (tubing too long/wide) | Use shorter, narrower internal diameter tubing between the column and detector.[19] | |
| Peak Splitting | Anomer separation | Increase column temperature (e.g., to 35°C) or adjust mobile phase pH.[10][17] |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase whenever possible.[20] | |
| Clogged column inlet frit | Back-flush the column or replace the frit. | |
| Drifting Retention Times | Inconsistent mobile phase composition | Prepare fresh mobile phase, ensuring accurate measurements. Use a gravimetric approach for higher precision.[19][21] |
| Poor column equilibration | Allow at least 10-20 column volumes of mobile phase to pass through before starting analysis.[18][19] | |
| Fluctuating column temperature | Use a thermostatted column oven to maintain a consistent temperature.[18][19] | |
| Changes in flow rate | Check the pump for leaks or air bubbles. Purge the system if necessary.[19] |
Q6: I am observing unexpected peaks in my chromatogram. How do I identify them?
A6: Unexpected peaks can be impurities (e.g., glucose, sucrose), degradation products (5-HMF), or contaminants from your sample preparation or system. To identify them, inject standards of common impurities. If a mass spectrometer (MS) is available, coupling it with your HPLC can provide mass information to help identify the unknown peaks.
Karl Fischer (KF) Titration - Water Content Determination
Q7: The drift in my Karl Fischer titrator is high and unstable. What should I do?
A7: A high and unstable drift usually indicates that moisture is entering the titration cell from the environment or that there is a side reaction occurring.[22] Check all seals, septa, and drying tubes to ensure the system is airtight. If the sample reacts with the KF reagents, specialized reagents (e.g., for ketones) or using an oven method to extract the water may be necessary.[22]
Table 3: Troubleshooting High Drift in Karl Fischer Titration
| Potential Cause | Recommended Solution(s) |
| System Leaks | Check and tighten all fittings. Replace worn septa and O-rings. Ensure drying tubes are fresh. |
| Contaminated Solvent | Replace the solvent in the titration vessel.[22] |
| Side Reactions | Use specialized KF reagents designed for your sample type (e.g., for aldehydes/ketones).[22] |
| Consider using a KF oven to heat the sample and transfer only the evaporated water to the cell. | |
| Electrode Issues | Clean and polish the platinum electrodes according to the manufacturer's instructions. |
Q8: My water content results for D-Fructose are lower than expected. What could be the cause?
A8: Lower-than-expected results can occur if the sample does not fully dissolve, trapping moisture within the crystals. Using a solubilizer like formamide (up to 50%) or gently heating the titration vessel (e.g., to 50°C) can improve solubility. Also, ensure that the sample size is appropriate for the expected water content to utilize between 10% and 90% of the burette volume.[22] In coulometric systems, ensure the catholyte is replaced regularly, as its capacity is lower than the anolyte.[23]
Experimental Protocols
Protocol 1: Purity Analysis and Quantification of Glucose Impurity in D-Fructose by HPLC-RID
-
Instrumentation: HPLC system with a Refractive Index Detector (RID) and a column oven.
-
Column: Amino-based column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile:Water (75:25 v/v).[3] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[10]
-
Detector Temperature: 35°C.[3]
-
Standard Preparation:
-
Accurately weigh about 10 mg each of D-Fructose and D-Glucose reference standards into a volumetric flask.
-
Dissolve in the mobile phase to create a stock solution.
-
Prepare a series of working standards by serial dilution.
-
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard and sample solution.[3]
-
Identify the peaks based on the retention times of the standards. Fructose typically elutes before glucose.[10]
-
Quantify the D-Fructose assay and the D-Glucose impurity percentage using a calibration curve generated from the standard solutions.
-
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagents:
-
One-component volumetric KF titrant (e.g., CombiTitrant).
-
Solvent: Anhydrous methanol or a specialized KF solvent.
-
Solubilizer (if needed): Formamide.
-
-
Procedure:
-
Add 30 mL of anhydrous methanol and 20 mL of formamide to the clean, dry titration vessel.
-
Start the titrator and allow it to titrate the solvent to a dry endpoint (pre-titration).
-
Accurately weigh approximately 2 g of the D-Fructose sample.
-
Quickly add the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution.
-
The titrator will automatically stop at the endpoint and calculate the water content.
-
It is recommended to change the solvent after 2-3 analyses as the dissolution capacity decreases.
-
Protocol 3: Enzymatic Assay for D-Fructose and D-Glucose
-
Principle: This assay uses a series of coupled enzyme reactions. Fructose is first converted to fructose-6-phosphate, then to glucose-6-phosphate, which is subsequently oxidized, leading to the formation of NADH. The increase in absorbance at 340 nm is proportional to the fructose concentration.[13]
-
Instrumentation: UV-Vis Spectrophotometer set to 340 nm.
-
Reagents: Use a commercially available D-Fructose/D-Glucose assay kit. Reagents typically include:
-
Buffer solution
-
ATP/NADP+ coenzyme mix
-
Enzyme suspension 1 (Hexokinase/G6P-DH)
-
Enzyme suspension 2 (Phosphoglucose Isomerase - PGI)
-
-
Procedure:
-
Pipette buffer, coenzyme mix, and sample solution into a cuvette. Mix and take the initial absorbance reading (A1).
-
Add Enzyme 1 (HK/G6P-DH) to start the reaction for glucose. Mix and incubate for 5-10 minutes. Read the absorbance again (A2). The difference (A2 - A1) corresponds to the D-Glucose content.[24]
-
Add Enzyme 2 (PGI) to start the reaction for fructose. Mix and incubate for 10-15 minutes until the reaction is complete. Read the final absorbance (A3).[24]
-
The difference (A3 - A2) corresponds to the D-Fructose content.
-
Calculate the concentrations based on the absorbance differences of the sample versus a standard.
-
Visualizations
Caption: Workflow for selecting the appropriate analytical method.
References
- 1. Fructose Pharmaceutical Secondary Standard; Certified Reference Material 57-48-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. D(-)-Fructose CAS 57-48-7 | 105321 [merckmillipore.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. D(-)-Fructose (USP, BP, Ph. Eur.) pharma grade, BioChemica [itwreagents.com]
- 15. D(-)-Fructose, specified according the requirements of USP 1 kg | Contact Us [thermofisher.com]
- 16. Fructose - Wikipedia [en.wikipedia.org]
- 17. lcms.cz [lcms.cz]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. scientificgear.com [scientificgear.com]
- 24. google.com [google.com]
Technical Support Center: Optimizing D-Fructose-d-2 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Fructose-d-2 concentration in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as a carbohydrate source in cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Slow or inhibited cell growth | Suboptimal fructose concentration. | The optimal fructose concentration is cell-line dependent. Start with a concentration range of 5-25 mM and perform a dose-response experiment to determine the ideal concentration for your specific cell line. For some cells, like human skin fibroblasts and liver cells, concentrations of 5.5 mM and 27.5 mM have been tested, with fructose stimulating growth.[1] |
| Cell line's inability to efficiently metabolize fructose. | Not all cell lines have the necessary transporters (e.g., GLUT5) and enzymes (e.g., ketohexokinase) to utilize fructose effectively. Verify the metabolic capacity of your cell line. If fructose metabolism is low, consider using a combination of glucose and fructose or a different primary carbohydrate source. | |
| Nutrient depletion. | Fructose metabolism can sometimes lead to faster depletion of other essential nutrients like amino acids.[1] Ensure your basal medium is sufficiently rich and consider more frequent media changes for high-density cultures. | |
| Acidification of culture medium (Rapid pH drop) | High rate of fructose metabolism leading to lactate production. | While fructose generally leads to lower lactate production compared to glucose, high concentrations or rapid metabolism can still cause acidification.[1][2] Monitor the pH of your culture regularly. If a rapid pH drop is observed, consider reducing the fructose concentration, using a medium with a stronger buffering capacity, or more frequent media changes. For Vero and MDCK cells, 10 mM fructose in a bicarbonate-free medium helped maintain a stable pH.[2][3] |
| Increased cell death or cytotoxicity | Fructose concentration is too high. | High concentrations of fructose can be cytotoxic to some cell lines. For example, 25 mM fructose has been shown to decrease cell viability in IMKC (immortalized Kupffer cells).[4] It is crucial to determine the cytotoxic threshold for your specific cell line by performing a cytotoxicity assay (e.g., MTT, LDH assay) with a range of fructose concentrations. |
| Osmotic stress. | High concentrations of any sugar can increase the osmolality of the culture medium, leading to osmotic stress and cell death. When preparing media with high fructose concentrations, ensure the final osmolality is within the physiological range for your cells (typically 260-320 mOsm/kg). Adjust the concentration of other components if necessary. | |
| Altered cell morphology or differentiation | Fructose-induced metabolic changes. | Fructose can influence cellular processes like lipogenesis in adipocytes and may alter differentiation pathways in stem cells.[5][6][7] If you observe unexpected morphological changes or altered differentiation, consider if these are intended effects of your experiment. If not, re-evaluate the fructose concentration and compare it with glucose-based controls. |
| Inconsistent experimental results | Instability of fructose in solution. | While more stable than some other sugars, fructose can degrade over time, especially at non-neutral pH or when exposed to heat or light. Prepare fresh media with this compound and avoid repeated freeze-thaw cycles. Store stock solutions and media protected from light at 2-8°C. |
| Contamination of this compound powder. | Ensure the this compound used is of high purity and suitable for cell culture. Contaminants can have significant effects on cell growth and viability. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of this compound for a new cell line?
A good starting point for most new cell lines is a concentration between 5 mM and 25 mM. However, the optimal concentration can vary significantly. For example, human mesenchymal stem cells have been cultured in 5, 10, and 25 mM fructose[6][7], while human fibroblasts and liver cells have been tested at 5.5 mM and 27.5 mM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
2. Can this compound completely replace glucose in my cell culture medium?
In many cases, this compound can replace glucose, but this is highly dependent on the cell line. Some cells have a greater capacity to metabolize fructose than others. For instance, fructose has been shown to stimulate the growth of human skin fibroblasts and liver cells when used as a substitute for glucose.[1] However, for cells with low fructose metabolic capacity, a complete replacement may lead to reduced proliferation. A comparative study between glucose and fructose at equivalent concentrations is advised.
3. What are the potential metabolic effects of using this compound?
This compound enters the glycolytic pathway differently than glucose, bypassing key regulatory steps. This can lead to various metabolic changes, including:
-
Increased lipogenesis: In adipocytes, fructose has been shown to fuel the production of lipids.[5]
-
Altered energy metabolism: Studies have shown both stimulation of cell growth and reductions in ATP levels in certain cell types.[1]
-
Lower lactate production: Often, fructose metabolism results in lower lactate accumulation compared to glucose metabolism, which can help in maintaining a more stable pH in the culture medium.[1][2]
4. How can I determine if my cells are metabolizing this compound?
You can assess fructose metabolism by:
-
Measuring fructose consumption: Monitor the decrease in fructose concentration in the culture medium over time using an appropriate assay.
-
Analyzing metabolic byproducts: Measure the production of lactate and pyruvate. Lower lactate production in fructose-supplemented media compared to glucose can be an indicator of fructose utilization.[8]
-
Gene and protein expression analysis: Analyze the expression of key fructose transporters (e.g., GLUT5) and metabolic enzymes (e.g., ketohexokinase).
5. Is this compound cytotoxic?
At high concentrations, this compound can be cytotoxic to certain cell lines. For example, a study on immortalized Kupffer cells (IMKC) showed decreased cell viability at 25 mM fructose.[4] There is a lack of comprehensive data on the IC50 values of this compound for a wide range of cell lines. Therefore, it is crucial to perform a cytotoxicity assay to determine the safe concentration range for your specific cells.
Quantitative Data Summary
The following tables summarize this compound concentrations used in various cell culture experiments.
Table 1: this compound Concentrations in Different Cell Lines
| Cell Line | Concentration | Medium | Observed Effect |
| Human Skin Fibroblasts | 5.5 mM & 27.5 mM | - | Stimulated cell growth compared to glucose.[1] |
| Human Liver Cells | 5.5 mM & 27.5 mM | - | Stimulated cell growth, but less than in fibroblasts.[1] |
| Human Preadipocytes | 1 g/L (~5.5 mM) | Growth medium with 1 g/L glucose | Accelerated development of lipid vesicles.[5] |
| Human Mesenchymal Stem Cells (MSCs) | 5, 10, & 25 mM | IMEM | Dampened growth dynamics compared to equivalent glucose concentrations.[6][7] |
| Vero & MDCK Cells | 10 mM | Modified Leibovitz L15 | Supported high-density growth with stable pH and lactate/pyruvate ratio.[2][3] |
| Human RPE Cells | Not specified | Preservation media | Enhanced cell survival, especially under hypoxic conditions.[8] |
| Immortalized Kupffer Cells (IMKC) | 25 mM | - | Decreased cell viability.[4] |
| Prostate Cancer Cells (LNCaP, PC3) | 5 mM | - | Enhanced proliferation and invasion compared to galactose.[9] |
| Rat Hepatocytes & HepG2 Cells | 200 mM | Williams' culture medium E | Increased cell viability after thawing from cryopreservation. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for cell proliferation and viability.
1. Materials:
- Your cell line of interest
- Basal culture medium without glucose or fructose
- Sterile this compound stock solution (e.g., 1 M in sterile water or PBS)
- Complete culture medium (basal medium + serum + supplements)
- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, WST-1, or ATP-based assay)
- Cell proliferation assay kit (e.g., BrdU or CyQUANT)
- Sterile PBS
2. Procedure:
Workflow for Optimal Fructose Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
Signaling Pathways
Fructose Metabolism Pathway
D-Fructose enters the cell primarily through the GLUT5 transporter. It is then phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate. Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway. This pathway bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase.
Caption: Simplified diagram of the D-Fructose metabolism pathway in a cell.
Troubleshooting Logic Flow
This diagram illustrates a logical workflow for troubleshooting common issues when optimizing this compound concentration.
References
- 1. Comparative use of fructose and glucose in human liver and fibroblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High density mammalian cell growth in leibovitz bicarbonate-free medium: Effects of fructose and galactose on culture biochemistry | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. High density mammalian cell growth in Leibovitz bicarbonate-free medium: effects of fructose and galactose on culture biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extra Fructose in the Growth Medium Fuels Lipogenesis of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fructose vs. glucose: modulating stem cell growth and function through sugar supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the Sugar Present in the Culture Medium on the Preservation of Human RPE Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor recovery of D-Fructose-d-2 in samples
Technical Support Center: D-Fructose-d-2 Analysis
Welcome to the technical support center for troubleshooting issues related to the analysis of this compound. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you resolve common problems and ensure accurate quantification in your experiments.
Troubleshooting Poor Recovery of this compound
Low or inconsistent recovery of this compound can arise from issues at multiple stages of the analytical workflow, including the integrity of the standard, sample preparation, and the analytical method itself. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of poor recovery.
Technical Support Center: D-Fructose-d-2 and Kinetic Isotope Effect Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Fructose-d-2 in experiments involving kinetic isotope effects (KIEs). The resources below include frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in kinetic studies?
A1: this compound, which is D-fructose deuterated at the C2 position, is primarily used to probe reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a specific site, researchers can measure the kinetic isotope effect (KIE). The magnitude of the KIE helps to determine if the C-H bond at that position is broken during the rate-determining step of the reaction.[1][2]
Q2: What is a kinetic isotope effect (KIE)?
A2: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD), i.e., KIE = kH/kD.[3]
Q3: What kind of reactions can be studied using this compound?
A3: this compound is particularly useful for studying reactions where the C2 position is involved in a bond-breaking or bond-forming event in the rate-limiting step. This includes enzymatic and chemical reactions such as isomerization (e.g., glucose-fructose isomerization), enolization, and dehydration reactions.[4]
Q4: What is a "primary" versus a "secondary" KIE?
A4: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[3] A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located at a position that experiences a change in its environment, such as a change in hybridization, during the reaction.[3]
Q5: How is the KIE measured experimentally?
A5: The KIE can be measured through several methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and liquid scintillation counting.[5] These techniques are used to determine the relative amounts of deuterated and non-deuterated reactants or products over the course of the reaction.[1][5][6]
Troubleshooting Guide: Investigating Unexpectedly Low KIE Values
Observing a smaller than expected or near-unity KIE (kH/kD ≈ 1) can be a source of confusion. This section provides potential reasons and troubleshooting steps for such observations, which can be perceived as a "minimization" of the expected effect.
| Issue | Potential Cause | Troubleshooting Steps |
| Observed KIE is close to 1 | The C-H bond cleavage at the C2 position is not the rate-determining step of the reaction.[7] | - Re-evaluate the proposed reaction mechanism. The KIE may be providing crucial evidence that another step is rate-limiting. - Consider if a pre-equilibrium step masks the isotope effect. |
| Isotopic impurity of the this compound starting material. | - Verify the isotopic purity of your this compound sample using NMR or MS. - If purity is low, purify the starting material or acquire a new batch with higher isotopic enrichment. | |
| Hydrogen/Deuterium exchange with the solvent or buffer. | - If the C2-deuteron is labile under the reaction conditions, it may exchange with protons from the solvent, diminishing the observed KIE. - Run the reaction in a deuterated solvent (e.g., D2O) to minimize back-exchange. - Analyze the isotopic composition of the starting material after incubation in the reaction buffer without other reagents. | |
| Inconsistent KIE values between experiments | Variations in reaction conditions. | - Strictly control reaction parameters such as temperature, pH, and concentrations of all reactants. - Ensure consistent mixing and quenching procedures. |
| Analytical instrument variability. | - Calibrate analytical instruments (NMR, MS) before each set of measurements. - Use an internal standard for quantification. | |
| Low signal-to-noise ratio in analytical data | Insufficient sample concentration or instrument sensitivity. | - Increase the concentration of the analyte if possible. - For NMR, increase the number of scans to improve the signal-to-noise ratio.[6] - For MS, optimize the ionization source and detector settings. |
Experimental Protocols
Protocol: Measuring the KIE of an Enzymatic Reaction Using this compound by NMR Spectroscopy
This protocol outlines a general procedure for determining the KIE of an enzyme-catalyzed reaction using this compound via ¹H NMR spectroscopy.
1. Materials and Reagents:
-
D-Fructose
-
This compound (with known isotopic enrichment)
-
Enzyme of interest
-
Reaction buffer (e.g., phosphate buffer in D₂O)
-
Internal standard (e.g., DSS or TMSP for NMR)
-
Quenching solution (e.g., acid or base to stop the reaction)
-
NMR tubes, spectrometer, and software
2. Experimental Procedure:
-
Step 1: Prepare Reaction Mixtures
-
Prepare two sets of reaction mixtures. One with D-Fructose and the other with this compound.
-
In an NMR tube, add the appropriate volume of reaction buffer in D₂O.
-
Add the fructose substrate (either deuterated or non-deuterated) to a final concentration suitable for NMR analysis.
-
Add the internal standard.
-
Acquire an initial NMR spectrum (t=0) to confirm the initial concentrations.
-
-
Step 2: Initiate the Reaction
-
Initiate the reaction by adding a known amount of the enzyme to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer maintained at the desired reaction temperature.
-
-
Step 3: Monitor Reaction Progress
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the fructose substrate and the appearance of the product.
-
The rate of the reaction can be determined by integrating the signals corresponding to the substrate and/or product relative to the internal standard.
-
-
Step 4: Data Analysis
-
Plot the concentration of the substrate versus time for both the deuterated and non-deuterated reactions.
-
Determine the initial reaction rates (v₀) from the initial linear portion of these plots.
-
The KIE is calculated as the ratio of the initial rate for the non-deuterated substrate (vH) to the initial rate for the deuterated substrate (vD): KIE = vH / vD .
-
-
Step 5: Competitive KIE Measurement (Alternative Method)
-
Prepare a single reaction mixture containing a known ratio (e.g., 1:1) of D-Fructose and this compound.
-
Initiate the reaction and let it proceed to a certain percentage of completion (e.g., 20-80%).
-
Stop the reaction and analyze the isotopic ratio of the remaining substrate or the formed product using an appropriate method like Mass Spectrometry or a suitable NMR experiment (e.g., ²H NMR or ¹³C NMR if labeled).
-
The KIE can be calculated from the change in the isotopic ratio.
-
Quantitative Data Summary
The following table provides a summary of hypothetical KIE values and their general interpretations for reactions involving C-H bond cleavage. Actual values will be specific to the reaction being studied.
| Observed KIE (kH/kD) | General Interpretation |
| 0.7 - 1.0 | Inverse KIE: The transition state is sterically more crowded or has a stiffer bending vibration at the isotopic position than the ground state. May indicate a change from sp² to sp³ hybridization at the labeled carbon.[3] |
| 1.0 - 1.5 | Small Normal KIE: The C-H bond is not broken in the rate-determining step (secondary KIE), or the transition state is very early or very late. |
| 2 - 7 | Primary KIE: The C-H bond is broken in the rate-determining step. The magnitude can provide insight into the transition state geometry (e.g., whether it is symmetric or asymmetric).[1] |
| > 7 | Large Primary KIE with Tunneling: Suggests that the hydrogen is transferred via quantum mechanical tunneling through the activation barrier, rather than going over it.[7] |
Visualizations
Experimental Workflow for KIE Measurement
Caption: Workflow for a parallel experiment to determine the KIE.
Simplified Pathway for Fructose Isomerization
Caption: Isomerization of fructose proceeds via an enediolate intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epfl.ch [epfl.ch]
Technical Support Center: D-Fructose-d-2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d-2 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the deprotonated molecule [M-H]⁻ of this compound in negative ion mode ESI-MS?
The molecular weight of D-Fructose is approximately 180.16 g/mol . With the substitution of one hydrogen atom with a deuterium atom at the C2 position, the molecular weight of this compound is approximately 181.17 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ will be approximately 180.17.
Q2: How does deuterium labeling at the C2 position affect the fragmentation pattern of D-Fructose in MS/MS analysis?
Deuterium labeling at the C2 position will result in a mass shift of +1 Da for any fragment ion that retains the C2 carbon and its attached deuterium. Fragments that are formed through cleavage events that result in the loss of the C2 carbon will not show this mass shift. This selective mass shift can be a powerful tool for elucidating fragmentation pathways.
Q3: What are the common adducts observed for underivatized fructose in ESI-MS?
In positive ion mode, common adducts for sugars like fructose include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, besides the deprotonated molecule [M-H]⁻, adducts with anions from the mobile phase, such as formate [M+HCOO]⁻ or chloride [M+Cl]⁻, can also be observed.[1][2]
Q4: Why am I observing poor signal intensity for my this compound sample?
Poor signal intensity for underivatized sugars is a common issue due to their high polarity and low proton affinity, which can lead to inefficient ionization by electrospray.[3] To improve signal intensity, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Too dilute, and the signal may be undetectable; too concentrated, and you may experience ion suppression.
-
Ionization Source Optimization: Fine-tune the parameters of your ESI source, such as spray voltage, capillary temperature, and gas flows.
-
Mobile Phase Modification: The addition of a small amount of a salt (e.g., ammonium acetate) can sometimes enhance the formation of adduct ions, improving signal.
-
Derivatization: While the focus here is on underivatized analysis, derivatization is a common strategy to improve the volatility and ionization efficiency of sugars.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem 1: Unexpected or Missing Isotope Peaks
Symptom: The mass spectrum does not show the expected +1 Da shift for the molecular ion or key fragments, or the isotopic distribution is not as expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Deuterium Labeling | Verify the isotopic purity of your this compound standard. If synthesizing in-house, review the labeling procedure to ensure complete incorporation of deuterium. |
| Hydrogen-Deuterium Exchange | The deuterium at the C2 position is generally stable under typical ESI conditions. However, exchange with protic solvents can occur under certain conditions (e.g., high temperature, extreme pH). Ensure your mobile phase and sample handling procedures minimize the potential for back-exchange. |
| Co-elution with an Unlabeled Contaminant | An unlabeled isobaric compound co-eluting with your analyte can interfere with the observed isotopic pattern. Improve chromatographic separation to resolve the two species. |
| Incorrect Data Analysis | Ensure that the software used for data analysis is correctly configured to account for the presence of the deuterium label when calculating theoretical isotopic distributions. |
Problem 2: Inconsistent Fragmentation Pattern
Symptom: The observed fragment ions in your MS/MS spectra are inconsistent between runs or do not match the expected fragmentation pattern.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuating Collision Energy | The fragmentation pattern is highly dependent on the collision energy used. Ensure that the collision energy is stable and consistent across all experiments. Perform an energy-resolved mass spectrometry experiment to understand how the fragmentation pattern changes with varying collision energy. |
| In-source Fragmentation | Fragmentation can occur in the ion source if the source conditions are too harsh. Reduce the source voltage or temperature to minimize in-source fragmentation and promote the formation of the intact precursor ion. |
| Presence of Isomeric Impurities | Isomers of fructose can have different fragmentation patterns. Verify the purity of your this compound standard. |
| Matrix Effects | Components of the sample matrix can suppress or enhance the signal of certain fragment ions, leading to an altered fragmentation pattern. Improve your sample preparation procedure to remove interfering matrix components. |
Quantitative Data
The following table summarizes the expected m/z values for key fragments of underivatized D-Fructose and the predicted mass shift for this compound in negative ion mode ESI-MS/MS. The fragmentation of fructose often involves a series of dehydration events and cross-ring cleavages.
| Fragment Description | Proposed Structure/Composition | Expected m/z for D-Fructose [M-H]⁻ (179.05) | Expected m/z for this compound [M-H]⁻ (180.06) | Notes |
| Deprotonated Molecule | C₆H₁₁O₆⁻ | 179.05 | 180.06 | Precursor ion for MS/MS. |
| Loss of Water | C₆H₉O₅⁻ | 161.04 | 162.05 | A common initial fragmentation step. |
| Loss of Two Waters | C₆H₇O₄⁻ | 143.03 | 144.04 | Further dehydration. |
| Cross-ring Cleavage | C₄H₅O₄⁻ | 117.02 | 118.03 | Assuming retention of the C2-deuterium. |
| Cross-ring Cleavage | C₃H₃O₃⁻ | 87.01 | 88.02 | Assuming retention of the C2-deuterium. |
Note: The relative intensities of these fragments can vary significantly depending on the instrument and experimental conditions.
Experimental Protocols
Protocol 1: LC-MS Analysis of Underivatized this compound
This protocol provides a general procedure for the analysis of underivatized this compound by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to a final concentration of 1-10 µg/mL.
-
For biological samples, perform a protein precipitation step (e.g., with cold acetonitrile or methanol) followed by centrifugation to remove proteins. The supernatant can then be diluted for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar compounds like fructose.
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease it to elute the fructose.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity for underivatized sugars.
-
Scan Mode: Full scan MS to identify the precursor ion ([M-H]⁻ at m/z 180.06) and tandem MS (MS/MS) for fragmentation analysis.
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion of this compound (m/z 180.06) in the quadrupole.
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. Start with a range of 10-30 eV and fine-tune as needed.
-
Detector Settings: Adjust the detector gain to achieve an optimal signal-to-noise ratio.
Visualizations
Fragmentation Pathway of D-Fructose
Caption: Proposed fragmentation of D-Fructose.
Troubleshooting Logic for Isotopic Labeling Experiments
Caption: Troubleshooting isotopic labeling.
References
Technical Support Center: Correcting for Natural Isotope Abundance with D-Fructose-d-2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructose-d-2 in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on correcting for natural isotopic abundance in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic research?
This compound is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium atoms at the 6-position ([6,6'-2H2] fructose). It is used as a tracer in metabolic flux analysis (MFA) and deuterium metabolic imaging (DMI) to investigate fructose uptake, metabolism, and its contribution to various metabolic pathways.[1][2][3][4][5] By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into fructolysis, lipogenesis, and the tricarboxylic acid (TCA) cycle.[1][3]
Q2: Why is it necessary to correct for natural isotope abundance when using this compound?
Naturally occurring stable isotopes of elements like carbon (¹³C), hydrogen (²H), and oxygen (¹⁷O, ¹⁸O) are present in all biological samples.[6] These natural isotopes contribute to the mass isotopomer distribution (MID) of a metabolite, which can interfere with the accurate measurement of deuterium enrichment from the this compound tracer.[6] Correction for this natural abundance is crucial to distinguish between the isotopic labeling introduced experimentally and the isotopes naturally present.[6]
Q3: What are the main challenges in correcting for natural isotope abundance with deuterium labeling?
A primary challenge is the potential for overlapping isotopic peaks, especially between ¹³C and ²H. High-resolution mass spectrometry is often required to resolve these different isotopologues.[7] Additionally, the contribution of natural deuterium abundance (approximately 0.015%) needs to be accurately accounted for, particularly when measuring low levels of enrichment.[8]
Q4: What are some common software tools for natural isotope abundance correction?
Several software tools are available to perform natural abundance correction for stable isotope labeling experiments. Some commonly used options include:
-
IsoCorrectoR : An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity, applicable to various tracer isotopes.[9]
-
AccuCor2 : An R-based tool specifically designed for dual-isotope tracer experiments, such as ¹³C-¹⁵N or ¹³C-²H, with resolution-dependent correction.[10]
-
ICT (Isotope Correction Toolbox) : A Perl-based tool capable of correcting both MS and MS/MS data.
-
PICor : A Python-based tool for isotopologue correction in both metabolomics and proteomics, using a skewed matrix approach.[7]
Q5: What is the kinetic isotope effect and how can it affect my this compound experiments?
The kinetic isotope effect refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Due to its greater mass, deuterium can lead to a slower reaction rate compared to hydrogen.[3] This can influence the metabolic rates of pathways utilizing the deuterated substrate. For example, the production rate of different lactate isotopomers can vary due to the deuterium kinetic isotope effect.[3] It is important to be aware of this potential effect when interpreting flux data from this compound experiments.
Troubleshooting Guides
Issue 1: Inaccurate quantification of deuterium enrichment.
-
Possible Cause: Inadequate correction for the natural abundance of ¹³C, which can overlap with the M+1 peak of deuterated compounds.
-
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry: Employ a mass spectrometer with sufficient resolution to distinguish between ¹³C and ²H isotopologues.[7]
-
Employ Appropriate Correction Software: Use software like AccuCor2 that is designed for dual-isotope correction and can account for the specific resolution of your instrument.[10]
-
Analyze Unlabeled Controls: Run unlabeled biological samples to determine the natural isotopologue distribution of the metabolites of interest. This data is essential for accurate correction.[6]
-
Issue 2: Low or no detectable deuterium incorporation in downstream metabolites.
-
Possible Cause 1: Poor uptake or metabolism of this compound by the cells or organism under study.
-
Troubleshooting Steps:
-
Verify Fructose Metabolism: Confirm that the biological system actively metabolizes fructose. Studies have shown that fructose metabolism is predominant in the liver.[3][4]
-
Optimize Tracer Concentration: Ensure that the concentration of this compound is sufficient for detection in downstream metabolites without causing metabolic perturbations.
-
-
Possible Cause 2: Instability of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Check Medium Stability: While D-fructose is generally stable in cell culture media, factors like pH and temperature can affect its stability over long incubation times.[11] Consider preparing fresh media for long-term experiments.
-
Analyze Medium Sample: Before and after the experiment, analyze a sample of the cell culture medium to check for the degradation of this compound.
-
Issue 3: Unexpected fragmentation patterns in GC-MS analysis.
-
Possible Cause: The deuterium label on this compound can influence the fragmentation of its derivatives (e.g., TMS-derivatized fructose).
-
Troubleshooting Steps:
-
Analyze Labeled Standard: Run a derivatized this compound standard to establish its characteristic fragmentation pattern.
-
Consult Literature: Refer to studies on the mass spectrometry of deuterated and ¹³C-labeled sugars to understand potential fragmentation pathways.[12] The fragmentation of TMS derivatives of carbohydrates can be complex, involving rearrangements and the formation of characteristic ions.[13][14][15][16]
-
Quantitative Data Summary
The following table summarizes key metabolites that have been observed in studies using [6,6'-²H₂] fructose as a tracer.
| Metabolite | Observed Isotopic Labeling | Biological Context | Reference(s) |
| Water (HDO) | Increased deuterium enrichment | A general indicator of metabolic activity and turnover of the deuterated substrate. | [2][3][4][5] |
| Lactate | Deuterium incorporation | Indicates flux through glycolysis. The ratio of different deuterated lactate isotopomers can provide insights into different metabolic pathways. | [3][5] |
| Glutamate/Glutamine (Glx) | Deuterium incorporation | Reflects the entry of deuterated carbons into the TCA cycle. | [3][5] |
Experimental Protocols
General Workflow for a this compound Labeling Experiment
This protocol outlines the key steps for a typical stable isotope tracing experiment using this compound in cell culture.
Caption: General workflow for a this compound stable isotope labeling experiment.
Detailed Methodologies:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired cell density.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label into various metabolic pathways.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
-
GC-MS Analysis of Derivatized Metabolites:
-
Derivatize the dried metabolite extract to increase the volatility of the compounds for gas chromatography. A common method for sugars is a two-step derivatization involving methoximation followed by silylation (e.g., using TMS).[17]
-
Inject the derivatized sample into a GC-MS system.
-
Set the GC method with an appropriate temperature gradient to separate the metabolites of interest.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the different mass isotopologues.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite.
-
Use a suitable software tool (e.g., IsoCorrectoR, AccuCor2) to correct the measured isotopologue distributions for the natural abundance of all relevant isotopes.[7][9][10]
-
Calculate the deuterium enrichment for each metabolite.
-
Use the corrected data for metabolic flux analysis to determine the rates of metabolic pathways.
-
Signaling Pathways and Logical Relationships
Correction for Natural Isotope Abundance
The following diagram illustrates the logical process of correcting raw mass spectrometry data for natural isotope abundance.
Caption: Logical workflow for natural isotope abundance correction in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 3. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. D-Fructose, 5TMS derivative [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS metabolic profiling reveals Fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity D-Fructose-d-2
This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered during the synthesis and purification of high-purity D-Fructose-d-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method for preparing this compound involves a base-catalyzed hydrogen-deuterium exchange reaction on D-Fructose in a deuterium oxide (D₂O) medium. This process typically relies on the Lobry de Bruyn–van Ekenstein transformation, where a base promotes the formation of an enediolate intermediate, allowing the proton at the C2 position to be exchanged with a deuterium atom from the solvent.
Q2: What are the main challenges in producing high-purity this compound?
The primary challenges are:
-
Incomplete Deuteration: Achieving full deuterium incorporation at the C2 position without affecting other positions can be difficult.
-
Isomeric Impurities: The reaction conditions that facilitate deuteration can also cause isomerization of D-fructose to D-glucose and D-mannose, which also become deuterated, creating hard-to-separate impurities.
-
Product Degradation: Alkaline conditions, especially when heated, can lead to the degradation of fructose into various acidic byproducts, complicating purification and reducing yield.
-
Purification Difficulty: Separating the target this compound from the un-deuterated starting material and deuterated isomers is challenging due to their similar physical and chemical properties.
Troubleshooting Guide
Problem 1: Low Isotopic Enrichment / Incomplete Deuteration
Symptom: NMR or Mass Spectrometry analysis shows a significant percentage of un-deuterated D-Fructose (d-0) or partially deuterated species.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The H-D exchange is an equilibrium process. The reaction may not have had enough time or energy to reach completion.
-
Solution: Gradually increase the reaction time or temperature. Monitor the reaction progress at set intervals using techniques like ¹H NMR to find the optimal conditions without causing significant degradation.
-
-
Inadequate Base Concentration: The catalyst concentration might be too low to effectively promote the enolization required for exchange.
-
Solution: Increase the concentration of the base (e.g., pyridine, triethylamine, or mild inorganic bases) incrementally. Be cautious, as higher basicity can accelerate isomerization and degradation.
-
-
Contamination with Protic Solvents: Traces of H₂O or other protic solvents in the reaction mixture will compete with D₂O, reducing the efficiency of deuterium incorporation.
-
Solution: Ensure all glassware is thoroughly dried. Use high-purity, sealed D₂O and ensure the starting D-Fructose is anhydrous. Lyophilizing the fructose from D₂O one or two times before the reaction can help remove residual water.
-
Problem 2: Presence of Isomeric Impurities (D-Glucose-d-2, D-Mannose-d-2)
Symptom: Analytical data (e.g., HPLC, GC-MS) shows peaks corresponding to deuterated glucose and/or mannose.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: The Lobry de Bruyn–van Ekenstein transformation that enables deuteration is the same one that causes isomerization. High temperatures and strong bases favor this side reaction.
-
Solution: Employ milder reaction conditions. Use a weaker organic base like pyridine instead of stronger inorganic bases. Run the reaction at the lowest temperature that still allows for efficient deuteration.
-
-
Prolonged Reaction Time: The longer the fructose remains under basic conditions, the more isomerization will occur.
-
Solution: Optimize the reaction for the shortest time possible. As soon as sufficient deuteration is achieved (monitored via NMR), quench the reaction by neutralizing the base with an acid (e.g., formic acid-d).
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Base-Catalyzed Exchange
-
Anhydrous Starting Material: Dissolve 1.0 g of D-Fructose in 10 mL of D₂O (99.9 atom % D) and lyophilize to dryness. Repeat this process twice to remove all exchangeable protons.
-
Reaction Setup: Transfer the dried D-Fructose to a clean, dry flask. Add 20 mL of fresh D₂O and 0.2 mL of a suitable base (e.g., anhydrous pyridine).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: After 12 hours, take a small aliquot, neutralize it, and analyze via ¹H NMR to check the disappearance of the proton signal at the C2 position.
-
Quenching: Once the desired level of deuteration is reached (typically >98%), cool the reaction to room temperature and carefully neutralize it by adding formic acid-d.
-
Workup: Freeze the neutralized solution and lyophilize to obtain the crude deuterated sugar mixture.
Protocol 2: Purification by Preparative HPLC
-
Column: Use a column suitable for carbohydrate separation, such as an amino-propyl stationary phase or a specific carbohydrate column.
-
Mobile Phase: A typical mobile phase is an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). Ensure the water used is of high purity.
-
Sample Preparation: Dissolve the crude lyophilized product in the mobile phase.
-
Injection & Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions based on the elution profile monitored by a refractive index (RI) detector. D-Fructose typically elutes before D-glucose under these conditions.
-
Analysis & Pooling: Analyze the collected fractions using an analytical HPLC method to confirm purity. Pool the fractions containing high-purity this compound.
-
Final Product: Combine the pure fractions and remove the solvent by lyophilization to yield the final product.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | This compound Purity (%) | Isotopic Purity (atom % D) | D-Glucose-d-2 Impurity (%) | Yield (%) |
| Preparative HPLC | > 99.5 | > 98 | < 0.1 | 65 |
| Gravity Column Chromatography | 95 - 98 | > 98 | 1 - 2 | 70 |
| Recrystallization | < 90 | > 98 | 5 - 8 | 45 |
Note: Data are representative and may vary based on specific experimental conditions.
Visualization of Workflow
Improving sensitivity for D-Fructose-d-2 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of D-Fructose detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting D-Fructose?
A1: The primary methods for D-Fructose detection include enzymatic assays, electrochemical sensing, and fluorescent probes. Each method offers distinct advantages in terms of sensitivity, selectivity, and ease of use.
Q2: How can I improve the sensitivity of my D-Fructose assay?
A2: To enhance sensitivity, consider the following:
-
Optimize Assay Conditions: Adjust pH, temperature, and incubation times to suit the specific method.
-
Sample Preparation: Minimize interfering substances through purification or extraction steps.
-
Enzyme Concentration: In enzymatic assays, increasing the concentration of fructose dehydrogenase or other relevant enzymes can boost the signal.
-
Nanomaterial Integration: For electrochemical sensors, incorporating nanomaterials like gold nanoparticles or carbon nanotubes can amplify the signal.
Q3: What are the typical detection limits for different D-Fructose detection methods?
A3: The detection limits vary significantly across different platforms. Below is a summary of typical quantitative data.
Data Presentation: Comparison of D-Fructose Detection Methods
| Method | Principle | Typical Detection Limit | Linear Range | Reference |
| Electrochemical Sensor | Oxidation of fructose at an electrode surface, often catalyzed by an enzyme or nanomaterial. | 0.1 µM - 10 µM | 1 µM - 10 mM | |
| Enzymatic Assay | Spectrophotometric or colorimetric measurement of products from fructose-specific enzyme reactions. | 1 µM - 50 µM | 5 µM - 1 mM | |
| Fluorescent Probe | Change in fluorescence intensity upon binding of a specific probe to fructose. | 10 µM - 100 µM | 50 µM - 5 mM |
Troubleshooting Guides
Issue 1: Low Signal or No Signal in Electrochemical Detection
Possible Causes:
-
Inactive enzyme on the electrode surface.
-
Interference from other electroactive species in the sample.
-
Incorrectly prepared modified electrode.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the activity of the enzyme solution before immobilizing it on the electrode.
-
Sample Pre-treatment: Use a sample cleanup method, such as solid-phase extraction, to remove potential interferents like ascorbic acid and uric acid.
-
Electrode Characterization: Characterize the modified electrode using techniques like cyclic voltammetry or electrochemical impedance spectroscopy to ensure proper assembly.
Issue 2: High Background in Enzymatic Assays
Possible Causes:
-
Contamination of reagents with reducing agents.
-
Non-specific reactions of the detection probe.
-
Autohydrolysis of substrates.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.
-
Include a "No-Enzyme" Control: Run a parallel experiment without the enzyme to measure the background signal and subtract it from the sample readings.
-
Optimize Reaction Time: Reduce the incubation time to minimize the contribution of non-specific reactions.
Experimental Protocols
Protocol 1: Electrochemical Detection of D-Fructose using a Modified Electrode
-
Electrode Preparation:
-
Polish a glassy carbon electrode with alumina slurry and sonicate in ethanol and water.
-
Electrodeposit gold nanoparticles onto the electrode surface by applying a constant potential.
-
Immobilize fructose dehydrogenase onto the nanoparticle-modified surface.
-
-
Measurement:
-
Immerse the modified electrode in the sample solution containing a mediator.
-
Apply a potential sweep and record the current response. .
-
-
Data Analysis:
-
The peak current is proportional to the D-Fructose concentration.
-
Generate a calibration curve using standards of known concentrations.
-
Protocol 2: Enzymatic Assay for D-Fructose Quantification
-
Reagent Preparation:
-
Prepare a reaction buffer containing NAD+ and fructose dehydrogenase.
-
-
Assay Procedure:
-
Add the D-Fructose sample to the reaction buffer.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Calculation:
-
Calculate the D-Fructose concentration based on a standard curve.
-
Visualizations
Caption: Workflow for electrochemical D-Fructose detection.
Caption: Simplified metabolic pathway of D-Fructose.
Validation & Comparative
A Head-to-Head Comparison of D-Fructose-d-2 and 13C-Fructose as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for accurately elucidating metabolic pathways. This guide provides an objective comparison of two stable isotope-labeled fructose tracers, D-fructose-d-2 and 13C-fructose, supported by experimental data to inform the design of robust metabolic studies.
Stable isotope tracers have become indispensable tools in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks. Both deuterium-labeled (this compound) and carbon-13-labeled (13C-fructose) fructose serve as powerful probes to investigate the fate of fructose in biological systems. The choice between these tracers depends on the specific research question, the analytical instrumentation available, and the metabolic pathways of interest.
Core Comparison: this compound vs. 13C-Fructose
| Feature | This compound (Deuterated Fructose) | 13C-Fructose (Carbon-13 Labeled Fructose) |
| Principle of Detection | Mass shift due to the presence of deuterium (²H) atoms. Typically detected by mass spectrometry (MS). | Mass shift due to the presence of carbon-13 (¹³C) atoms. Detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. |
| Primary Applications | Primarily used in mass spectrometry-based metabolomics to trace the fructose backbone. | Widely used in both MS and NMR-based studies to trace the carbon skeleton of fructose through various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] |
| Analytical Considerations | Deuterium labeling can sometimes lead to kinetic isotope effects, potentially altering reaction rates. The lower mass difference compared to ¹³C may require high-resolution mass spectrometry for clear differentiation from unlabeled metabolites. | ¹³C is a heavier and less abundant stable isotope, leading to a more pronounced mass shift and easier detection. Uniformly labeled [U-¹³C₆]-fructose allows for the tracking of all six carbon atoms.[1] |
| Cost | Generally, deuterated compounds can be less expensive to synthesize than their ¹³C-labeled counterparts.[2] | The cost of ¹³C-labeled substrates is typically higher due to the enrichment process.[2] |
| Information Yield | Provides information on the fate of the fructose molecule as a whole or specific labeled positions. | Offers detailed insights into the rearrangement of the carbon skeleton in metabolic transformations. Positional labeling can reveal specific enzyme activities and pathway fluxes.[3] |
Performance in Experimental Settings: A Data-Driven Look
While direct comparative studies between this compound and 13C-fructose are limited, valuable insights can be drawn from studies utilizing each tracer independently and from analogous comparisons of deuterated and ¹³C-labeled glucose tracers.
A study comparing [6,6'-²H₂]glucose and [1-¹³C]glucose provides a relevant proxy for understanding the differences in analytical performance. This study highlighted that while both tracers are effective, the choice of analytical technique (Deuterium Metabolic Imaging vs. ¹³C MRS) influences sensitivity and spectral resolution. Deuterium imaging offers higher sensitivity per unit of time due to faster signal averaging, whereas ¹³C MRS provides better spectral resolution.[2]
In a study utilizing [U-¹³C₆]-d-fructose to investigate its metabolism in human adipocytes, researchers were able to quantify the contribution of fructose to key metabolic processes.[1]
Table 1: Quantitative Metabolic Fate of [U-¹³C₆]-d-fructose in Human Adipocytes [1]
| Metabolic Process | Key Findings |
| TCA Cycle Activity | A slight but significant increase in released ¹³CO₂ was observed at higher fructose concentrations, indicating fructose uptake and metabolism in the TCA cycle. |
| Anabolic Processes | Fructose was shown to robustly stimulate glutamate and de novo fatty acid synthesis. |
| Acetyl-CoA Formation | A dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA was observed, rising from approximately 15% to 35-40% of the total pool with increasing fructose concentrations. |
| Lactate Release | Fructose exposure significantly correlated with the release of ¹³C-labeled lactate. |
Experimental Protocols
Protocol 1: Tracing Fructose Metabolism in Adipocytes using [U-¹³C₆]-d-fructose
This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes.[1]
1. Cell Culture and Treatment:
- Culture human adipocytes (e.g., SGBS cells) to the desired stage of differentiation (differentiating or differentiated).
- Expose the cells to a range of fructose concentrations (e.g., 0.1 mM to 5 mM) in a medium containing a basal level of glucose (e.g., 5 mM).
- For each fructose concentration, a parallel set of cultures is treated with [U-¹³C₆]-d-fructose at a fixed percentage of the total fructose concentration (e.g., 10%).
2. Sample Collection:
- After a defined incubation period (e.g., 48 hours), collect both the cell culture medium and the cell pellets.
3. Metabolite Extraction:
- Medium: For analysis of organic acids and amino acids, deproteinize the medium by adding a solvent like acetone, followed by centrifugation.
- Cell Pellets: Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform) to separate polar and nonpolar metabolites.
4. Analytical Procedure (GC-MS):
- Derivatize the extracted metabolites to increase their volatility for gas chromatography (GC). A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- Inject the derivatized samples into a GC-MS system.
- Separate the metabolites on a suitable GC column and detect the mass-to-charge ratio (m/z) of the fragments using the mass spectrometer.
- Analyze the mass isotopomer distributions of key metabolites (e.g., lactate, glutamate, fatty acids) to determine the incorporation of ¹³C from fructose.
5. Data Analysis:
- Quantify the abundance of different isotopologues for each metabolite of interest.
- Calculate the fractional contribution of fructose to the synthesis of these metabolites.
- Perform statistical analysis to determine the significance of changes in metabolic fluxes in response to different fructose concentrations.
Key Metabolic Pathways of Fructose
The following diagrams, generated using the DOT language, illustrate the primary metabolic fates of fructose.
Caption: Fructose Metabolism Overview
Caption: Fructose to Glucose Conversion
Caption: De Novo Lipogenesis from Fructose
Conclusion
Both this compound and 13C-fructose are valuable tracers for investigating fructose metabolism. The choice between them hinges on the specific experimental goals and available analytical platforms. For studies requiring detailed information on carbon skeleton rearrangements and pathway flux analysis, 13C-fructose , particularly in its uniformly labeled form, is the superior choice, compatible with both MS and NMR. For researchers primarily using mass spectrometry and seeking a potentially more cost-effective option for tracing the overall fate of the fructose molecule, This compound presents a viable alternative. Ultimately, a thorough understanding of the strengths and limitations of each tracer will enable researchers to design more precise and informative metabolic studies.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-Fructose-d-2 with Alternative Analytical Standards: A Comparative Guide
This guide provides a comprehensive comparison of D-Fructose-d-2 with other commonly used analytical standards for the quantification of fructose. The information presented is intended for researchers, scientists, and drug development professionals utilizing analytical techniques such as mass spectrometry.
Introduction to this compound and its Role as an Internal Standard
This compound is a deuterated form of D-fructose, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. As an internal standard, it is added in a known amount to samples and calibrators. It co-elutes with the unlabeled fructose and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Comparative Analysis of Analytical Standards
The choice of an internal standard is critical for the accuracy and precision of analytical methods. This section compares this compound with another commonly used isotopic standard, ¹³C-labeled fructose.
Table 1: Comparison of this compound and ¹³C-Fructose as Internal Standards
| Feature | This compound | ¹³C-Fructose (e.g., ¹³C₆-Fructose) | Key Considerations for Selection |
| Isotopic Purity | Typically >98% | Typically >99% | Higher isotopic purity minimizes signal overlap with the analyte. |
| Chemical Equivalence | High | High | Both behave almost identically to endogenous fructose during sample preparation and analysis. |
| Mass Difference | +2 Da | +6 Da (for ¹³C₆) | A larger mass difference can reduce the risk of isotopic cross-talk. |
| Potential for Isotopic Exchange | Low, but possible under certain pH and temperature conditions. | Extremely low to none. | ¹³C labels are generally more stable and less prone to back-exchange. |
| Cost-Effectiveness | Generally more cost-effective. | Can be more expensive due to the complexity of synthesis. | Budgetary constraints can be a deciding factor. |
| Commercial Availability | Readily available from various suppliers. | Readily available. | Both standards are accessible for most research applications. |
Experimental Protocols for Cross-Validation
To ensure the reliability of an analytical method, it is crucial to perform cross-validation studies. Below are representative protocols for the quantification of fructose in human plasma using this compound as an internal standard, with considerations for comparison against another standard like ¹³C-fructose.
LC-MS/MS Method for Fructose Quantification
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for fructose analysis.
3.1.1. Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 10 µg/mL this compound in water).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2. Chromatographic Conditions
-
Column: Amine-based column (e.g., HILIC)
-
Mobile Phase A: 0.1% Ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate fructose from other sugars.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fructose: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+2) -> Product ion (m/z+2)
-
-
Source Parameters: Optimized for fructose detection.
GC-MS Method for Fructose Quantification
This protocol describes a gas chromatography-mass spectrometry method, which requires derivatization of the sugar.
3.2.1. Derivatization
-
Sample Preparation: Prepare plasma samples as described in the LC-MS/MS protocol (up to the evaporation step).
-
Oximation: Add 50 µL of 2% hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes.
3.2.2. GC-MS Conditions
-
Column: DB-5ms or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature ramp to separate the derivatized sugars.
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for derivatized fructose and this compound.
Visualizing Methodologies and Relationships
The following diagrams illustrate the experimental workflow and the metabolic context of fructose analysis.
Caption: Experimental workflow for fructose quantification using an internal standard.
Caption: Simplified metabolic pathway of fructose.
Caption: Relationship of this compound to the analyte and other standards.
A Guide to D-Fructose-d-2 Versus Unlabeled Fructose in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic fates of substrates is paramount. Stable isotope labeling offers a powerful tool to trace and quantify metabolic pathways. This guide provides a comparative overview of D-fructose-d-2 and unlabeled fructose, focusing on their potential differential effects in metabolic assays. While direct comparative studies are limited, this guide outlines the theoretical basis for potential differences, rooted in the kinetic isotope effect, and provides generalized protocols for investigation.
Introduction to Stable Isotope Labeling in Fructose Metabolism
Fructose is a key dietary monosaccharide implicated in various metabolic diseases. Its metabolism is complex, primarily occurring in the liver where it is phosphorylated to fructose-1-phosphate by fructokinase. This bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to rapid downstream flux. The use of stable isotope-labeled fructose, such as this compound (deuterated at the second carbon position), allows researchers to trace the fate of the fructose molecule through various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.
The primary difference between this compound and unlabeled fructose lies in the presence of a deuterium atom at the C2 position. This heavier isotope can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction is altered due to the difference in mass between hydrogen and deuterium. This can be particularly relevant for enzyme-catalyzed reactions involving the cleavage of a C-H bond.
Potential Metabolic Differences and Their Implications
The C-H bond at the C2 position of fructose is not directly cleaved during the initial steps of its metabolism. However, downstream enzymatic reactions involving intermediates derived from this carbon could be affected. The KIE is expected to be most pronounced in reactions where the C-H bond is broken or its vibrational state is significantly altered in the transition state.
Key Metabolic Pathways and Potential for a Kinetic Isotope Effect:
-
Glycolysis: The enzyme phosphoglucose isomerase, which interconverts glucose-6-phosphate and fructose-6-phosphate, involves the formation of an enediol intermediate. While fructose is primarily metabolized via fructose-1-phosphate, some can be converted to fructose-6-phosphate. The presence of deuterium at C2 of fructose-6-phosphate could influence the rate of this isomerization.
-
Pentose Phosphate Pathway (PPP): The PPP is a major pathway for NADPH production and the synthesis of nucleotide precursors. The initial steps of the PPP involve the dehydrogenation of glucose-6-phosphate. While fructose enters glycolysis downstream of this, the interconversion of glycolytic and PPP intermediates by transketolase and transaldolase could be influenced by the deuterium label.
-
Aldolase Activity: Aldolase cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. While the C-H bond at C2 is not directly broken in this reaction, the electronic environment and vibrational frequencies of the substrate are altered, which could lead to a secondary KIE.
Hypothetical Comparison of Metabolic Assay Outcomes
The following table summarizes the potential, theoretically-grounded differences in metabolic assay outcomes when comparing this compound to unlabeled fructose. These are hypotheses based on the kinetic isotope effect and require experimental validation.
| Metabolic Assay | Parameter Measured | Expected Outcome with this compound vs. Unlabeled Fructose | Rationale |
| Glycolysis Rate | Lactate Production | Potentially slightly slower | A secondary KIE in downstream glycolytic enzymes like aldolase could modestly reduce the overall pathway flux. |
| Pentose Phosphate Pathway (PPP) Flux | NADPH/NADP+ Ratio | Potentially altered | The deuterium label on fructose-derived intermediates entering the non-oxidative PPP could influence the activity of transketolase and transaldolase, affecting the balance between glycolysis and the PPP. |
| Metabolite Tracing (Mass Spectrometry) | Isotope Enrichment in Downstream Metabolites | Slower appearance of deuterated metabolites | The KIE could lead to a delayed progression of the deuterium label through the metabolic network compared to the unlabeled carbon backbone. |
| Fructokinase Activity | Fructose-1-Phosphate Production | No significant difference expected | The initial phosphorylation of fructose by fructokinase does not involve the C-H bond at the C2 position, so a primary KIE is not anticipated. |
Experimental Protocols
The following are generalized protocols for key metabolic assays that can be adapted to compare this compound and unlabeled fructose.
Glycolysis Rate Assay
Objective: To measure the rate of glycolysis by quantifying lactate production.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 6-well plate and grow to 80-90% confluency.
-
Starvation: Starve cells in a glucose-free and serum-free medium for 2-4 hours prior to the experiment.
-
Treatment: Replace the starvation medium with a medium containing either unlabeled fructose or this compound at a desired concentration (e.g., 5 mM).
-
Sample Collection: Collect aliquots of the culture medium at various time points (e.g., 0, 1, 2, 4 hours).
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit.
-
Data Analysis: Normalize the lactate production to the cell number or protein concentration. Compare the rate of lactate production between the two fructose conditions.
Pentose Phosphate Pathway (PPP) Flux Assay
Objective: To assess the relative flux through the PPP by measuring the NADPH/NADP+ ratio.
Methodology:
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for the glycolysis rate assay.
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for NADPH/NADP+ measurement.
-
NADPH/NADP+ Measurement: Use a commercial NADPH/NADP+ assay kit to determine the concentrations of NADPH and NADP+ in the cell lysates.
-
Data Analysis: Calculate the NADPH/NADP+ ratio and compare the values between cells treated with unlabeled fructose and this compound.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of fructose and a generalized experimental workflow for comparative studies.
Caption: Metabolic pathway of fructose entering glycolysis.
Caption: Generalized workflow for comparative metabolic studies.
Conclusion
The use of this compound as a metabolic tracer holds promise for elucidating specific aspects of fructose metabolism. While direct experimental comparisons with unlabeled fructose are not yet widely available, the principles of the kinetic isotope effect suggest that subtle but measurable differences in metabolic flux may exist. The experimental protocols and theoretical framework provided in this guide offer a starting point for researchers to design and conduct their own comparative studies, ultimately contributing to a deeper understanding of fructose metabolism in health and disease.
The Superiority of Stable Isotope-Labeled Internal Standards in Fructose Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical development, the accurate and precise quantification of D-fructose is paramount. This guide provides an objective comparison of the use of D-fructose-d-2 and other stable isotope-labeled internal standards in mass spectrometry-based quantification, supported by experimental data and detailed methodologies.
The use of an internal standard is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. In the context of fructose quantification by mass spectrometry, stable isotope-labeled analogs of fructose are the gold standard. These internal standards, such as deuterium-labeled (this compound) and carbon-13-labeled (¹³C-fructose), offer a high degree of accuracy and precision due to their chemical similarity to the analyte.
Comparison of Internal Standards: this compound vs. ¹³C-Labeled Fructose
The choice of isotopic label can influence the accuracy of quantification. While both deuterium and carbon-13 labeled standards are effective, ¹³C-labeled standards are generally considered superior for several reasons. Deuterium-labeled standards can sometimes exhibit a slight difference in retention time in liquid chromatography compared to their unlabeled counterparts, a phenomenon known as the "isotope effect". This can potentially affect the accuracy of quantification if the analyte and internal standard peaks are not perfectly co-eluted. Furthermore, deuterium atoms in certain positions on a molecule can be susceptible to exchange with hydrogen atoms from the surrounding solvent, which would compromise the integrity of the standard.
Carbon-13-labeled standards, on the other hand, do not typically exhibit chromatographic separation from the native analyte and are not prone to isotopic exchange. This ensures a more reliable correction for any variations throughout the analytical process. The primary drawback of ¹³C-labeled standards is often their higher cost compared to deuterated standards.
Performance Data of Analytical Methods
The following tables summarize the performance of various analytical methods for fructose quantification, highlighting the accuracy and precision achieved with the use of stable isotope-labeled internal standards.
| Method | Internal Standard | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% CV) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | Labeled Fructose (unspecified) | Serum & Urine | >0.99 | ~98% | Intra-day: 0.3-5.1% Inter-day: 0.3-5.1% | Not Specified |
| UPLC-MS/MS | ¹³C₆-Fructose | Human Plasma | >0.99 | Intra-day: 97-113% Inter-day: 100-107% | Intra-day: 0.72-10.23% Inter-day: 2.21-13.8% | Not Specified |
| GC-MS | [1,2,3-¹³C₃] D-fructose | Serum | Not Specified | 99.12 ± 3.88% | Not Specified | 15 µM |
| HPLC-RID | None (External Standard) | Watermelon Peel Juice | ≥0.99 | 91-99.4% | Not Specified | 0.414 mg/mL |
| Enzymatic Assay | None (External Standard) | Urine | Not Specified | Not Specified | Intra-assay: 5.33% Inter-assay: 4.58% | 0.005 mg/ml |
As the data indicates, methods employing stable isotope-labeled internal standards, particularly with UPLC-MS/MS, demonstrate excellent linearity, accuracy, and precision.
Experimental Protocols
Key Experiment: Fructose Quantification in Human Plasma by UPLC-MS/MS
This section details a typical workflow for the quantification of fructose in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard solution containing ¹³C₆-fructose.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate fructose from other components in the sample. A typical mobile phase would consist of a gradient of acetonitrile and water with an additive like ammonium hydroxide.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both fructose and the ¹³C₆-fructose internal standard are monitored for quantification.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of fructose to the peak area of the internal standard against the concentration of the fructose standards.
-
Determine the concentration of fructose in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between different analytical components, the following diagrams are provided.
Caption: A typical experimental workflow for fructose quantification.
Caption: Comparison of ¹³C-labeled vs. Deuterium-labeled standards.
A Guide to Inter-Laboratory Comparison of D-Fructose-d-2 Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of D-Fructose-d-2 is critical in various research and development settings, particularly in metabolic studies and as a tracer in drug development. Ensuring consistency across different laboratories is paramount for the validation and comparison of study outcomes. This guide provides a comparative overview of common analytical methodologies for this compound analysis, presents supporting experimental data from studies on its non-deuterated counterpart, and outlines a framework for establishing an inter-laboratory comparison study.
Comparison of Analytical Methodologies
The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The three primary methods employed for fructose analysis, which are applicable to its deuterated form, are Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
| Method | Principle | Advantages | Limitations |
| Enzymatic Assay | Spectrophotometric measurement of NADH produced in a series of coupled enzymatic reactions initiated by the phosphorylation of fructose. | High specificity for D-fructose, relatively simple and rapid, suitable for high-throughput screening. | Lower sensitivity compared to chromatographic methods, potential for interference from sample matrix, may not be suitable for complex matrices without sample preparation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile fructose derivatives by gas chromatography followed by detection and quantification using mass spectrometry. | High sensitivity and specificity, allows for isotopic analysis, considered a reference method. | Requires derivatization of the sugar, which can be time-consuming and introduce variability, requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separation of fructose from other sample components on a column followed by detection using various detectors (e.g., refractive index, evaporative light scattering, or mass spectrometry). | Can separate multiple sugars in a single run, non-destructive, can be coupled with mass spectrometry for high specificity. | Lower sensitivity with non-mass spec detectors, potential for co-elution with other sugars depending on the column and mobile phase. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for the analysis of D-fructose using the discussed methodologies. These values can serve as a benchmark when developing and validating methods for this compound.
Table 1: Performance of Enzymatic Assays for D-Fructose
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/mL | |
| Working Range | 0.04 - 0.8 g/L | |
| Recovery | 93 - 105% | |
| Intermediate Precision (RSD) | < 6% |
Table 2: Performance of GC-MS for D-Fructose Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.3 µM | |
| Limit of Quantification (LOQ) | 15 µM | |
| Recovery | 99.12 ± 3.88 % |
Table 3: Comparison of Enzymatic and GC methods for Urinary Fructose
| Method | Pearson Correlation | Mean Difference (GC higher) | Samples Below LOQ (Enzymatic) |
| GC vs. Enzymatic | 0.71 | 7.37 mg / 24-h urine | 1.9% |
Experimental Protocols
Enzymatic Assay for D-Fructose
This protocol is based on the principle of phosphorylation of D-fructose by hexokinase (HK) and subsequent reactions measured by the increase in absorbance of NADH.
Principle: D-Fructose + ATP ---(HK)---> Fructose-6-phosphate + ADP Fructose-6-phosphate <---(PGI)---> Glucose-6-phosphate Glucose-6-phosphate + NADP+ ---(G6P-DH)---> Gluconate-6-phosphate + NADPH + H+
The amount of NADPH formed is stoichiometric to the amount of D-fructose and is measured by the increase in absorbance at 340 nm.
Procedure:
-
Sample Preparation: Clear, colorless, and practically neutral liquid samples can be used directly. Turbid solutions should be filtered or centrifuged. Solid samples should be crushed, homogenized, and extracted with water. Carrez clarification may be used for colored or protein-containing samples.
-
Assay:
-
Pipette buffer, NADP+ solution, ATP solution, and sample into a cuvette.
-
Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding a suspension of hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6P-DH).
-
Mix and read the absorbance (A2) after the reaction has completed (approximately 5-10 minutes). The difference A2-A1 corresponds to the glucose concentration.
-
Add phosphoglucose isomerase (PGI) to the cuvette.
-
Mix and read the absorbance (A3) after the reaction has completed (approximately 10-15 minutes). The difference A3-A2 corresponds to the fructose concentration.
-
-
Calculation: The concentration of D-fructose is calculated from the absorbance difference (A3-A2) using the molar extinction coefficient of NADPH.
GC-MS Analysis of D-Fructose
This method involves the derivatization of fructose to a volatile form, followed by chromatographic separation and mass spectrometric detection.
Procedure:
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., [1,2,3-¹³C₃] D-fructose) to the sample.
-
Sample Preparation: For serum samples, deproteinize with methanol. Evaporate the supernatant to dryness.
-
Derivatization: Add methoxyamine hydrochloride in pyridine to the dried sample to form the methoxime derivative. Follow this by adding a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form the trimethylsilyl ether.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the fructose derivative and the internal standard.
-
-
Quantification: Create a calibration curve by analyzing standards with known concentrations of D-fructose and the internal standard. The concentration of D-fructose in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
HPLC Analysis of D-Fructose
This protocol describes a common approach using an amino-based column for the separation of sugars.
Procedure:
-
Sample Preparation: Dilute the sample in the mobile phase. Filter through a 0.45 µm filter before injection.
-
HPLC System:
-
Column: Amino-propyl bonded silica column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (HPLC-MS).
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the fructose peak based on its retention time compared to a standard. Quantify the amount of fructose by comparing the peak area to a calibration curve prepared from known standards.
Visualizations
Metabolic Fate of D-Fructose
The following diagram illustrates the primary metabolic pathway for fructose in the liver. This compound would be expected to follow the same pathway, allowing its deuterium label to be traced through various metabolites.
Caption: Metabolic pathway of D-Fructose in the liver.
Proposed Workflow for an Inter-Laboratory Comparison Study
Given the absence of published inter-laboratory comparison data for this compound, the following workflow is proposed for establishing such a study.
Caption: Workflow for establishing an inter-laboratory comparison study.
Validating Analytical Methods: A Comparative Guide to the Use of D-Fructose-d-2
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. The choice of internal standards is paramount in this process, particularly for quantitative analysis using mass spectrometry. This guide provides a comprehensive comparison of analytical methods for fructose quantification, highlighting the utility of D-Fructose-d-2 as an internal standard.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays. By incorporating a stable isotope, the internal standard is chemically identical to the analyte but mass-shifted, allowing for precise quantification that corrects for variations in sample preparation and instrument response. This guide will delve into a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled fructose internal standard against alternative analytical techniques.
Comparison of Analytical Methods for Fructose Quantification
The selection of an analytical method for fructose quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three common methods: LC-MS/MS with an internal standard, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Enzymatic Assays.
| Parameter | LC-MS/MS with Isotopic Internal Standard (e.g., this compound) | HPLC-RID | Enzymatic Assay |
| Principle | Separation by liquid chromatography and detection by mass spectrometry, with a stable isotope-labeled internal standard for quantification. | Separation by liquid chromatography and detection based on changes in the refractive index of the mobile phase. | Enzymatic conversion of fructose and spectrophotometric measurement of a resulting product (e.g., NADH). |
| Linearity (R²) | >0.99[1][2][3] | >0.998[4] | Not explicitly reported as R², but linear over a defined range.[5] |
| Limit of Detection (LOD) | 0.3 µM (in serum)[6] | 0.13 mg/mL[4] | 2.1 mg/L[5] |
| Limit of Quantification (LOQ) | 15 µM (in serum)[6] | 0.44 mg/mL[4] | 5.6 mg/L[5] |
| Precision (RSD%) | Intra- and inter-day < 5.1%[1][3] | < 10%[4] | ~1 to 2%[7] |
| Accuracy/Recovery (%) | ~98%[1][3] | 81-121%[4] | Not explicitly reported as recovery %. |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern. | Lower, co-elution can be an issue. | High, due to enzyme specificity.[7] |
| Matrix Effect | Minimized by the use of a co-eluting isotopic internal standard. | Susceptible to matrix components that alter the refractive index. | Can be affected by substances that interfere with the enzymatic reaction. |
| Throughput | High, with modern UPLC systems. | Moderate. | High, especially with microplate formats.[8] |
Experimental Protocols
LC-MS/MS Quantification of Fructose using a Stable Isotope Internal Standard
This protocol is adapted from a validated method for fructose quantification in biological matrices and is applicable for use with this compound.
a. Sample Preparation (Plasma/Serum):
-
To 50 µL of plasma or serum, add 200 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound) at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. UPLC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar analytes like fructose.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for fructose and this compound would be optimized. For unlabeled fructose, a common transition is 179 → 89. The transition for this compound would be shifted by 2 m/z units (181 → 91, for example, though this would need to be confirmed experimentally).
HPLC-RID Method for Fructose Quantification
a. Sample Preparation (Food Matrix):
-
Homogenize a known weight of the solid sample.
-
Extract the sugars with deionized water, potentially with heating.
-
Centrifuge or filter the extract to remove solid particles.
-
Dilute the extract to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm filter before injection.
b. HPLC-RID Conditions:
-
Column: An amino-based or ligand-exchange column is typically used for sugar analysis.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.
-
Detector: Refractive Index Detector (RID), which requires a stable baseline.
Enzymatic Assay for Fructose Quantification
This protocol is based on commercially available kits.
a. Sample Preparation:
-
Dilute the sample with deionized water to bring the fructose concentration into the assay's linear range.
-
For turbid samples, centrifugation or filtration is necessary to obtain a clear solution.
b. Assay Procedure (in a 96-well plate):
-
Pipette the diluted samples, standards, and a blank (water) into the wells of a microplate.
-
Add the reaction mixture containing ATP and the necessary enzymes (hexokinase and glucose-6-phosphate dehydrogenase).
-
Incubate for a specified time at a controlled temperature (e.g., 15 minutes at room temperature).
-
Measure the absorbance at 340 nm.
-
Add phosphoglucose isomerase to convert fructose-6-phosphate to glucose-6-phosphate.
-
Incubate again and measure the final absorbance at 340 nm.
-
The change in absorbance is proportional to the fructose concentration.
Visualizations
Fructose Metabolism Pathway
The following diagram illustrates the main steps in the hepatic metabolism of fructose.
Caption: Simplified pathway of fructose metabolism in the liver.
Analytical Method Validation Workflow
This diagram outlines the typical workflow for validating a new analytical method.
Caption: General workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Analysis: Fructose/Glucose | Viticulture and Enology [wineserver.ucdavis.edu]
- 8. ucanr.edu [ucanr.edu]
A Researcher's Guide to D-Fructose Reference Standards for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of D-Fructose is critical in a multitude of applications, from metabolic studies to pharmaceutical formulation analysis. The choice of a suitable reference standard is a foundational element for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available D-Fructose and isotopically labeled D-Fructose reference standards, supported by experimental data from common analytical methods.
This guide is intended to be an objective resource, presenting data to aid in the selection of the most appropriate reference standard for your specific analytical needs. We will delve into the specifications of various standards, compare the performance of common quantification methods, and provide detailed experimental protocols.
Comparison of D-Fructose Reference Standards
The selection of a reference standard should be based on the specific requirements of the analytical method. For techniques like High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection, a high-purity, unlabeled D-Fructose standard is often sufficient. However, for mass spectrometry (MS)-based methods, which offer higher sensitivity and selectivity, an isotopically labeled internal standard is indispensable for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.
Unlabeled D-Fructose Reference Standards
High-purity, unlabeled D-Fructose is available from various suppliers and is often certified against primary standards from pharmacopeias.
| Supplier | Grade | Purity | Notes |
| Sigma-Aldrich | Pharmaceutical Secondary Standard | Certified Reference Material | Traceable to USP and PhEur primary standards. Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[1][2] |
| Fisher Chemical | Certified AR for Analysis | ≥ 99.0% | |
| Otto Chemie Pvt. Ltd. | GR Grade | 99% | |
| Labbox Export | AGR - Analytical Grade | ≥ 99.0% |
Isotopically Labeled D-Fructose-d2 and Other Labeled Reference Standards
Isotopically labeled internal standards are crucial for quantitative analysis using mass spectrometry. While "D-Fructose-d2" is a specific deuterated form, a variety of labeled fructose standards are commercially available, with Carbon-13 (¹³C) and other deuterium (D) labeling patterns being common. The choice of label depends on the specific mass shift required for the MS method and the potential for isotopic interference from the sample matrix.
| Supplier | Product Description | Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (6,6-D₂, 98%) | 98% | >98% |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (U-¹³C₆, 99%) | 99% | >98% |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (1,2-¹³C₂, 99%) | 99% | >98% |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (1-¹³C, 99%) | 99% | >98% |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (2-¹³C, 99%) | 99% | >98% |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (4,5-¹³C₂, 99%) | 99% | >98% |
Performance Comparison of Quantification Methods
The accuracy and precision of D-Fructose quantification are highly dependent on the analytical method employed. Below is a comparison of two common methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Enzymatic Assays. This data is derived from a study comparing these methods for the analysis of urinary fructose.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Intra-assay Precision (CV%) | 2.21%[3] | 5.33%[3] |
| Inter-assay Precision (CV%) | 7.32%[3] | 4.58%[3] |
| Recovery | 95 ± 20% | Not Reported in this study |
| Correlation with each other | Pearson correlation: 0.71[3] | Pearson correlation: 0.71[3] |
| Limit of Quantification (LOQ) | Lower than enzymatic method[1] | Higher than GC-MS method[1] |
A separate validation study of an enzymatic test kit (Enzytec™ Liquid D-Glucose/D-Fructose) for the determination of D-fructose in beverages reported the following performance data:
| Performance Metric | Enzymatic Test Kit (Enzytec™ Liquid) |
| Linearity Range | 5.6 to 1000 mg/L[4][5] |
| Recovery in Spiked Beverages | 93% to 105%[4][5] |
| Intermediate Precision (CV%) | < 6% at 25 mg/L and < 4% for higher concentrations[4][5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) for D-Fructose Quantification
This method involves the derivatization of fructose to a more volatile compound prior to analysis. An isotopically labeled internal standard is essential for accurate quantification.
Sample Preparation and Derivatization:
-
To 125 µL of urine or standard, add 5 µL of an internal standard solution (e.g., [U-¹³C₆]-Fructose).[3]
-
Lyophilize the samples to dryness.
-
Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 45 minutes to form the methoxime derivative.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for sugar analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.
-
Oven Program: Start at an initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for D-Fructose-TMS and its isotopically labeled internal standard.
Caption: Workflow for D-Fructose quantification by GC-MS.
Enzymatic Assay for D-Fructose Quantification
Enzymatic assays are based on the specific conversion of D-fructose by a series of enzymatic reactions, leading to a measurable change in absorbance, typically of NADH.
Principle:
-
Hexokinase (HK) phosphorylates D-fructose to D-fructose-6-phosphate (F6P) in the presence of ATP.
-
Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-fructose concentration.
Procedure (using a commercial kit):
-
Prepare samples and standards by diluting them to fall within the linear range of the assay.
-
Pipette the sample, reagent 1 (containing buffer and ATP/NADP⁺), and reagent 2 (containing HK and G6PDH) into a cuvette or microplate well.
-
Mix and incubate for the time specified in the kit protocol to allow for the conversion of any endogenous glucose.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add reagent 3 (containing PGI) to initiate the conversion of fructose.
-
Incubate for the specified time.
-
Measure the final absorbance (A2) at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) and determine the D-fructose concentration from a standard curve.
Caption: Enzymatic pathway for D-Fructose quantification.
Conclusion
The selection of a D-Fructose reference standard is a critical step in ensuring the accuracy and reliability of quantitative analysis. For chromatographic methods not employing mass spectrometry, a high-purity unlabeled standard from a reputable supplier is adequate. For the increased sensitivity and specificity of MS-based methods, the use of an isotopically labeled internal standard, such as a deuterated or ¹³C-labeled D-Fructose, is highly recommended.
The comparative data on analytical methods indicates that while enzymatic assays can provide reliable results, GC-MS may offer superior precision and a lower limit of quantification. The choice of method will ultimately depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. By carefully considering the information presented in this guide, researchers can make an informed decision on the most suitable reference standard and analytical method for their D-Fructose quantification needs.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Fructose-d-2 in a Laboratory Setting
Proper disposal of any chemical, including D-Fructose-d-2, is a critical component of laboratory safety and environmental responsibility. While D-Fructose is not generally classified as a hazardous substance, it is imperative for researchers, scientists, and drug development professionals to adhere to established disposal protocols to ensure a safe working environment and compliance with all applicable regulations.[1][2][3][4] Chemical waste generators are ultimately responsible for determining whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1][2]
Hazard Assessment
According to safety data sheets, D-Fructose is not classified for physical or health hazards under the Globally Harmonized System (GHS).[1] It is a non-flammable solid and is not considered to be an environmental hazard.[5] However, as with any laboratory chemical, it is crucial to handle this compound with care, using appropriate personal protective equipment and avoiding the creation of dust.[2][5]
Summary of Safety and Disposal Information
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 57-48-7 |
| Hazard Classification | Not classified as hazardous according to GHS[1][3] |
| Primary Exposure Routes | Ingestion, inhalation (of dust), skin contact, eye contact |
| Personal Protective Equipment | Safety glasses or goggles, gloves, lab coat[1][5] |
| Incompatibilities | Strong oxidizing agents[4][6] |
| Small Quantity Disposal | May be suitable for sanitary sewer or trash disposal, but local regulations must be consulted[5] |
| Large Quantity/Contaminated Disposal | Treat as chemical waste; contact a licensed professional waste disposal service[7] |
| Spill Cleanup | Sweep up, place in a sealed container for disposal, and wash the spill area[5] |
Step-by-Step Disposal Procedures
1. Waste Characterization: The first and most critical step is to determine the nature of the waste.
-
Uncontaminated this compound: If the this compound is pure and has not been mixed with any other chemicals, it is generally not considered hazardous waste.
-
Contaminated this compound: If the this compound has been used in a reaction or is mixed with other substances (e.g., solvents, acids, bases), the entire mixture must be treated as hazardous waste. In this case, the disposal procedure for the most hazardous component of the mixture should be followed.
2. Disposal of Uncontaminated this compound: For small quantities of uncontaminated this compound, some guidelines suggest that disposal in the sanitary sewer or regular trash may be permissible.[5] However, it is mandatory to verify this with your institution's Environmental Health and Safety (EHS) department and to consult local regulations, which may be more stringent.[5][8]
-
Drain Disposal: If permitted, dissolve the this compound in a large amount of water before pouring it down the drain. This applies only to aqueous solutions.[9]
-
Trash Disposal: If permitted, ensure the solid this compound is in a securely sealed container to prevent dust from becoming airborne.[8]
3. Disposal of Contaminated this compound or Large Quantities: Any this compound that is contaminated or is in a large quantity must be disposed of as chemical waste.
-
Waste Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[10] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[11]
-
Containerization: Use a compatible, leak-proof container for waste collection.[10][11] The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound" and any other constituents of the waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area.[9][12] This area should be at or near the point of waste generation.[12] Keep the container closed except when adding waste.[11][12]
-
Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[7]
4. Empty Container Disposal: Empty containers that held this compound should be managed according to established guidelines. To be considered "empty," all waste must have been removed by standard practice.[11] For containers that held hazardous waste, triple rinsing may be required, and the rinsate must be collected and handled as hazardous waste.[11] It is recommended to remove labels from empty containers before disposal in the normal trash.[11]
Disposal Decision Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. isotope.com [isotope.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling D-Fructose-d-2
This guide provides crucial safety and logistical information for the handling and disposal of D-Fructose in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Key Safety Information
D-Fructose is not classified as a hazardous substance. However, adherence to good laboratory practices is essential to ensure safety.
| Property | Value |
| Appearance | White crystalline powder |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 103-105 °C (217.4-221 °F)[1] |
| pH | 5-7 (1.8% solution at 25°C)[1] |
| Occupational Exposure Limits | No data available[2][3][4][5][6] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling D-Fructose.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]
Skin Protection:
-
Hand Protection: While some sources state that hand protection is not required, it is good practice to handle with gloves.[8] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[5][9] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][9]
-
Body Protection: Under normal use, special protective clothing is not required.[7]
Respiratory Protection:
-
Respiratory protection is generally not required.[9]
-
If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7] A particulate filter device (EN 143) is recommended in case of dust formation.[8]
Operational and Disposal Plans
Handling Procedures:
-
Ensure adequate ventilation in the handling area.[3]
-
Avoid the formation of dust.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not ingest or inhale the substance.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.[9]
-
Store in a cool, dry, and well-ventilated place.[3]
Disposal Plan:
-
Dispose of waste and contaminated materials in suitable, closed containers.[9]
-
Follow all federal, state, and local regulations for waste disposal.
-
Do not empty into drains.[3]
-
Surplus and non-recyclable solutions should be sent to a licensed professional waste disposal service.[4]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of D-Fructose.
Note on Experimental Protocols: The provided information is based on Safety Data Sheets (SDS), which are documents that provide health and safety information about products, substances, or chemicals. SDSs do not typically cite or provide detailed methodologies for scientific experiments. Therefore, no experimental protocols are included in this guidance.
References
- 1. westliberty.edu [westliberty.edu]
- 2. uprm.edu [uprm.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. ecacs.ca [ecacs.ca]
- 5. employees.delta.edu [employees.delta.edu]
- 6. fishersci.com [fishersci.com]
- 7. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 8. carlroth.com [carlroth.com]
- 9. D-fructose [sitem.herts.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
